Antibacterial agent 129
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H21F2NO3 |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
8-fluoro-3-[3-fluoro-2-(3-phenylmethoxyoxetan-3-yl)phenoxy]-2-methylquinoline |
InChI |
InChI=1S/C26H21F2NO3/c1-17-23(13-19-9-5-11-21(28)25(19)29-17)32-22-12-6-10-20(27)24(22)26(15-30-16-26)31-14-18-7-3-2-4-8-18/h2-13H,14-16H2,1H3 |
InChI Key |
SOIJITGIOLNHEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=CC=C(C2=N1)F)OC3=C(C(=CC=C3)F)C4(COC4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
Vibriostatic Agent O/129: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The vibriostatic agent O/129, chemically identified as 2,4-diamino-6,7-diisopropylpteridine, is a compound historically utilized for the selective differentiation of Vibrio species from other Gram-negative bacteria, particularly Aeromonas. While its diagnostic application is well-established, a comprehensive understanding of its molecular mechanism of action is crucial for leveraging its therapeutic potential and overcoming emerging resistance. This technical guide synthesizes the current evidence, strongly suggesting that O/129 functions as an antifolate agent, targeting the essential enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the folic acid biosynthesis pathway, a critical process for nucleotide synthesis and, consequently, DNA replication and bacterial proliferation. This document provides an in-depth analysis of the proposed mechanism, supported by quantitative susceptibility data, detailed experimental protocols, and visual representations of the involved biochemical pathways and laboratory workflows.
Introduction
The compound O/129 (2,4-diamino-6,7-diisopropylpteridine) has long been a valuable tool in clinical and environmental microbiology for the presumptive identification of Vibrio species.[1] The general susceptibility of most Vibrio species to O/129, in contrast to the resistance exhibited by phylogenetically related genera such as Aeromonas, forms the basis of this diagnostic application.[1] However, the rise of O/129-resistant Vibrio strains, often correlated with resistance to other antimicrobial agents, necessitates a deeper investigation into its precise mechanism of action.[2][3][4] This guide consolidates the available scientific evidence to provide a detailed overview of the core mechanism by which O/129 exerts its vibriostatic effect.
Proposed Mechanism of Action: Inhibition of Dihydrofolate Reductase
-
Structural Analogy: O/129 is a pteridine derivative, possessing a core structure that is analogous to the pteridine moiety of folic acid, the natural substrate of DHFR. This structural similarity allows it to act as a competitive inhibitor, binding to the active site of the enzyme and preventing the binding of the natural substrate, dihydrofolate.
-
Antifolate Activity: Pteridine derivatives are a well-documented class of compounds with antifolate activity.[5] Their therapeutic applications in cancer and infectious diseases often stem from their ability to inhibit DHFR.
-
Cross-Resistance with Trimethoprim: Multiple studies have reported a significant correlation between resistance to O/129 and resistance to trimethoprim in clinical isolates of Vibrio cholerae.[3][4] Trimethoprim is a potent and specific inhibitor of bacterial DHFR. This observed cross-resistance strongly implies that both compounds share a common molecular target, which is the DHFR enzyme.
-
Metabolic Impact: The inhibition of DHFR disrupts the folic acid biosynthetic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon carriers required for the synthesis of purines, thymidylate, and certain amino acids (e.g., methionine and glycine). The depletion of the THF pool ultimately leads to the cessation of DNA synthesis and repair, resulting in a bacteriostatic effect.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of O/129 within the folate biosynthesis pathway.
Caption: Proposed mechanism of O/129 action via DHFR inhibition.
Quantitative Data: Susceptibility of Vibrio Species
The sensitivity of different Vibrio species to O/129 can vary. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in the literature.
| Vibrio Species | MIC (µg/mL) | Susceptibility | Reference |
| V. cholerae | 2 - 7.5 | Sensitive | [1] |
| Non-O1 V. cholerae | 2 - 7.5 | Sensitive | [1] |
| V. parahaemolyticus | 15 - 40 | Partially Sensitive | [1] |
| V. alginolyticus | 1 - 50 | Partially Sensitive | [1] |
| V. harveyi | 10 - 20 | Partially Sensitive | [1] |
| V. campbellii | 3 - 20 | Partially Sensitive | [1] |
| V. natriegens | 40 - 60 | Partially Sensitive | [1] |
| V. anguillarum | 1 - 5 | Sensitive | [1] |
| V. metschnikovii | 2 - 7.5 | Sensitive | [1] |
| V. pelagia | 1 - 5 | Sensitive | [1] |
Experimental Protocols
O/129 Susceptibility Testing (Disk Diffusion Method)
This protocol is a standard method for determining the susceptibility of Vibrio isolates to O/129.
Materials:
-
Pure, overnight culture of the test Vibrio species.
-
Mueller-Hinton agar (MHA) plates.
-
Sterile saline solution (0.85% NaCl).
-
Sterile cotton swabs.
-
O/129 disks (10 µg and 150 µg).
-
Incubator (35-37°C).
-
McFarland 0.5 turbidity standard.
Procedure:
-
Inoculum Preparation: Aseptically pick several colonies from a fresh culture of the test organism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Application of O/129 Disks: Aseptically place one 10 µg and one 150 µg O/129 disk onto the inoculated agar surface. Ensure the disks are sufficiently separated to prevent the zones of inhibition from overlapping.
-
Incubation: Incubate the plates aerobically at 35-37°C for 18-24 hours.
-
Interpretation of Results: Measure the diameter of the zone of inhibition around each disk. The interpretation is as follows:
-
Sensitive: A zone of inhibition is observed around both the 10 µg and 150 µg disks.
-
Partially Sensitive: A zone of inhibition is observed around the 150 µg disk but not the 10 µg disk.
-
Resistant: No zone of inhibition is observed around either disk.
-
Workflow Diagram:
Caption: Workflow for O/129 disk diffusion susceptibility testing.
Dihydrofolate Reductase (DHFR) Inhibition Assay (General Protocol)
This spectrophotometric assay can be adapted to confirm the inhibitory effect of O/129 on Vibrio DHFR. The principle is to measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF).
Materials:
-
Purified Vibrio DHFR enzyme.
-
Dihydrofolate (DHF) solution.
-
NADPH solution.
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA).
-
Vibriostatic agent O/129 solution (in a suitable solvent like DMSO).
-
UV-Vis spectrophotometer.
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, a known concentration of NADPH, and the purified Vibrio DHFR enzyme.
-
Inhibitor Addition: For the test samples, add varying concentrations of the O/129 solution. For the control, add an equivalent volume of the solvent.
-
Pre-incubation: Incubate the reaction mixture at a constant temperature (e.g., 25°C) for a short period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a known concentration of the DHF substrate to the cuvette.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.
-
Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of O/129. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Resistance to O/129
Resistance to the vibriostatic agent O/129 in Vibrio species, particularly V. cholerae, has been reported and can be a cause for concern in both clinical diagnostics and potential therapeutic applications. The mechanisms of resistance are thought to be multifactorial:
-
Plasmid-Mediated Resistance: Some studies have suggested that resistance to O/129 can be conferred by plasmids.[2] However, other research indicates that in many clinical isolates, resistance is not plasmid-mediated.[2]
-
Chromosomal Mutations: It is likely that mutations in the chromosomal gene encoding dihydrofolate reductase (dfr) are a primary mechanism of resistance. These mutations could alter the active site of the enzyme, reducing the binding affinity of O/129 while still allowing the binding of the natural substrate, dihydrofolate. This is a common mechanism of resistance to other antifolate drugs like trimethoprim.
-
Efflux Pumps: While not specifically documented for O/129, active efflux of the compound out of the bacterial cell is another potential mechanism of resistance that warrants investigation.
The association of O/129 resistance with resistance to other antibiotics, such as trimethoprim-sulfamethoxazole, suggests that the selective pressure from the use of these antibiotics in clinical settings may contribute to the emergence of O/129-resistant Vibrio strains.[3][4]
Conclusion
The vibriostatic agent O/129 (2,4-diamino-6,7-diisopropylpteridine) is a pteridine derivative that almost certainly exerts its antibacterial effect on Vibrio species through the inhibition of dihydrofolate reductase. This proposed mechanism is strongly supported by the structural similarity of O/129 to the natural substrate of DHFR, the known antifolate properties of pteridine compounds, and the observed cross-resistance with the established DHFR inhibitor, trimethoprim. The inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a vital cofactor in the production of nucleotides, leading to the arrest of DNA synthesis and bacterial growth. While direct kinetic and structural studies on the interaction between O/129 and Vibrio DHFR are needed for definitive confirmation, the existing evidence provides a robust framework for understanding its mechanism of action. This knowledge is fundamental for its continued use in diagnostics, for monitoring the emergence of resistance, and for the potential development of novel antifolate therapeutics targeting Vibrio and other pathogenic bacteria.
References
- 1. dalynn.com [dalynn.com]
- 2. Occurrence of resistance to vibriostatic compound 0/129 in Vibrio cholerae 01 isolated from clinical and environmental samples in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vibrio cholerae resistant to 2,4-diamino-6,7-diisopropylpteridine (O/129) isolated from patients with enteritis in Ceará, Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of vibriostatic agent O/129-resistant Vibrio cholerae non-O1 from a patient with gastroenteritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of 2,4-diamino-6,7-diisopropyl-pteridine phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of 2,4-diamino-6,7-diisopropyl-pteridine phosphate. The information is intended to support research, scientific investigation, and drug development efforts related to this compound.
Chemical Structure and Properties
2,4-diamino-6,7-diisopropyl-pteridine phosphate, also known as the vibriostatic agent O/129, is a pteridine derivative.[1] Its chemical identity and key physicochemical properties are summarized below.
Table 1: Chemical and Physical Properties of 2,4-diamino-6,7-diisopropyl-pteridine phosphate
| Property | Value | Reference |
| IUPAC Name | 6,7-di(propan-2-yl)pteridine-2,4-diamine;phosphoric acid | |
| Synonyms | O/129, Vibriostatic agent O/129, 6,7-Diisopropylpteridine-2,4-diamine phosphate, Antimalarial agent 1 | [2] |
| CAS Number | 84176-65-8 | [3][4][5] |
| Molecular Formula | C₁₂H₁₈N₆ · H₃PO₄ | [3][4] |
| Molecular Weight | 344.31 g/mol | [3][4][5][6] |
| Appearance | White to light yellow powder | |
| Melting Point | 232-234 °C | [3][7] |
| Solubility | DMSO: 125 mg/mL (363.04 mM; requires sonication) | [8] |
| Storage | 2-8°C | [3] |
| InChI | 1S/C12H18N6.H3O4P/c1-5(2)7-8(6(3)4)16-11-9(15-7)10(13)17-12(14)18-11;1-5(2,3)4/h5-6H,1-4H3,(H4,13,14,16,17,18);(H3,1,2,3,4) | [3] |
| InChIKey | YNQBQYASRYRNRY-UHFFFAOYSA-N | [3] |
| SMILES | CC(C)c1nc2nc(N)nc(N)c2nc1C(C)C.OP(O)(O)=O | [3] |
Mechanism of Action
The primary mechanism of action of 2,4-diamino-6,7-diisopropyl-pteridine phosphate is believed to be the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and certain amino acids. By inhibiting DHFR, the compound disrupts DNA synthesis and repair, leading to a bacteriostatic or bactericidal effect. This mechanism is common among pteridine derivatives used as antimicrobial and anticancer agents.
While direct evidence for the inhibition of Vibrio DHFR by this specific compound is not extensively documented in the available literature, its structural similarity to other known DHFR inhibitors strongly supports this proposed mechanism. The resistance of some bacterial species, such as Aeromonas, may be attributed to differences in the enzyme's active site or reduced permeability of the compound.
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of action via dihydrofolate reductase (DHFR) inhibition.
Biological Activities
2,4-diamino-6,7-diisopropyl-pteridine phosphate is widely recognized for its vibriostatic properties, meaning it inhibits the growth of Vibrio species. This characteristic is exploited in clinical and environmental microbiology to differentiate Vibrio from other Gram-negative bacteria, particularly Aeromonas and Plesiomonas.[1] Most Vibrio species are susceptible to this compound, while Aeromonas species are typically resistant.[1][9]
Table 2: Susceptibility of Various Bacterial Species to O/129 (150 µg disk)
| Organism | Susceptibility | Zone of Inhibition | Reference |
| Vibrio cholerae | Susceptible | Zone of inhibition present | [9] |
| Vibrio parahaemolyticus | Susceptible | Zone of inhibition present | |
| Vibrio vulnificus | Susceptible | Zone of inhibition present | |
| Aeromonas hydrophila | Resistant | No zone of inhibition | [1] |
| Aeromonas salmonicida | Resistant | No zone of inhibition | |
| Plesiomonas shigelloides | Susceptible | Zone of inhibition present |
It is important to note that some strains of Vibrio cholerae have been reported to be resistant to O/129, which can be associated with resistance to other antibiotics.[10][11]
Early studies identified 2,4-diamino-6,7-diisopropyl-pteridine as having antimalarial properties. It has shown activity against Plasmodium gallinaceum, the causative agent of avian malaria.[12][13] The mechanism of its antimalarial action is also presumed to be through the inhibition of dihydrofolate reductase, an essential enzyme for the malaria parasite's survival and replication.
Experimental Protocols
The most common experimental application of 2,4-diamino-6,7-diisopropyl-pteridine phosphate is the O/129 disk diffusion susceptibility test.
Objective: To determine the susceptibility of a bacterial isolate to the vibriostatic agent O/129 for the presumptive identification of Vibrio species.
Materials:
-
2,4-diamino-6,7-diisopropyl-pteridine phosphate disks (10 µg and 150 µg)
-
Mueller-Hinton agar plates
-
Sterile saline or Tryptone Soy Broth (TSB)
-
Sterile swabs
-
McFarland 0.5 turbidity standard
-
Incubator (35-37°C)
-
Control strains (Vibrio sp. as a positive control, Aeromonas sp. as a negative control)
Procedure:
-
Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies of the test organism from an 18-24 hour culture.
-
Suspend the colonies in sterile saline or TSB.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the adjusted inoculum and remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
-
Application of Disks:
-
Aseptically place a 10 µg and a 150 µg O/129 disk onto the inoculated agar surface. Ensure the disks are sufficiently separated to prevent overlapping of inhibition zones.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours in an aerobic atmosphere.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters.
-
Susceptible: Any zone of inhibition around the 150 µg disk.
-
Resistant: No zone of inhibition around the 150 µg disk.
-
The 10 µg disk can be used for further differentiation within the Vibrio genus.[14]
-
Below is a workflow diagram for the O/129 Disk Diffusion Susceptibility Test.
Caption: Workflow for O/129 disk diffusion susceptibility testing.
Pharmacokinetics
Conclusion
2,4-diamino-6,7-diisopropyl-pteridine phosphate is a valuable tool in microbiology for the presumptive identification of Vibrio species. Its vibriostatic activity, likely mediated through the inhibition of dihydrofolate reductase, provides a clear basis for its diagnostic application. While its antimalarial properties have been noted, further research is required to fully elucidate its therapeutic potential and pharmacokinetic profile for any in vivo applications. This guide provides a foundational understanding of this compound for researchers and scientists in the field.
References
- 1. universe84a.com [universe84a.com]
- 2. 6,7-Diisopropylpteridine-2,4-diamine phosphate | C12H21N6O4P | CID 264001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-二氨基-6,7-二异丙基蝶啶 磷酸盐 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. 2,4-Diamino-6,7-diisopropylpteridine phosphate salt - [sigmaaldrich.com]
- 7. 84176-65-8 CAS MSDS (2,4-DIAMINO-6,7-DIISOPROPYLPTERIDINE PHOSPHATE SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 2,4-DIAMINO-6,7-DIISOPROPYLPTERIDINE PHOSPHATE SALT CAS#: 84176-65-8 [m.chemicalbook.com]
- 9. [Vibrio and aeromonad sensitivity to the vibriostatic O 129] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Resistance of Vibrio cholerae 0:1 to the 0/129 compound and multiresistance to antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Occurrence of resistance to vibriostatic compound 0/129 in Vibrio cholerae 01 isolated from clinical and environmental samples in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The action of 2:4-diamino-6:7-diisopropylpteridine on normal, proguanil- and sulphadiazine-resistant strains of Plasmodium gallinaceum | Parasitology | Cambridge Core [cambridge.org]
- 13. The action of 2:4-diamino-6:7-diisopropylpteridine upon Plasmodium gallinaceum and its relation to other compounds which are pteroylglutamic acid antagonists | Parasitology | Cambridge Core [cambridge.org]
- 14. dalynn.com [dalynn.com]
The Discovery and History of O/129: A Vibriostatic Agent's Journey from Obscurity to a Key Diagnostic Tool
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The vibriostatic agent O/129, chemically known as 2,4-diamino-6,7-diisopropylpteridine, has been a cornerstone in clinical and environmental microbiology for the differentiation of Vibrio species from other Gram-negative bacteria, particularly Aeromonas, since its discovery in the mid-20th century. This technical guide delves into the history of O/129, from its initial observation as a vibriostatic compound to its established role in routine diagnostic procedures. The document outlines the key experimental protocols for determining susceptibility to O/129, presents available quantitative data on its efficacy against various bacterial species, and explores its presumed mechanism of action through the inhibition of dihydrofolate reductase. Furthermore, this guide addresses the emergence of O/129 resistance in Vibrio cholerae and proposes a putative signaling pathway involved in pteridine-mediated regulation of bacterial processes, providing a comprehensive resource for professionals in the field.
Discovery and Historical Context
The story of O/129 as a vibriostatic agent began in 1954 when Shewan and Hodgkiss, while investigating methods for the rapid differentiation of non-pathogenic, asporogenous bacilli, observed the selective inhibitory effect of the pteridine derivative, 2,4-diamino-6,7-diisopropylpteridine, on Vibrio species.[1][2][3] Their seminal work, published in Nature, laid the foundation for the use of this compound as a simple and effective tool for the presumptive identification of vibrios.[1] The compound was designated O/129 and was found to be particularly useful in distinguishing Vibrio species, which are generally susceptible, from the phenotypically similar but resistant Aeromonas species.
Chemical Properties and Synthesis
O/129 is a phosphate salt of 2,4-diamino-6,7-diisopropylpteridine.[4][5] Its chemical structure features a pteridine core with amino groups at positions 2 and 4, and isopropyl groups at positions 6 and 7.
Chemical Structure of O/129 (2,4-diamino-6,7-diisopropylpteridine)
Figure 1: Chemical structure of 2,4-diamino-6,7-diisopropylpteridine.
The synthesis of 2,4-diamino-6,7-disubstituted pteridines generally involves the condensation of a 2,4,5,6-tetraaminopyrimidine salt with a dicarbonyl compound.[6][7][8][9] For O/129, this would involve the reaction of 2,4,5,6-tetraaminopyrimidine with 3,4-dimethyl-2,5-hexanedione. The reaction is typically carried out under controlled pH and temperature to favor the formation of the desired 6,7-isomer.
Mechanism of Action
The vibriostatic action of O/129 is believed to stem from its structural similarity to dihydrofolate, a critical substrate in the folic acid synthesis pathway. As a pteridine derivative, O/129 is thought to act as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids. By blocking this pathway, O/129 effectively halts DNA synthesis and cell growth, leading to a bacteriostatic effect. The differential susceptibility of Vibrio and Aeromonas to O/129 likely reflects differences in the structure and affinity of their respective DHFR enzymes for the inhibitor.
Experimental Protocols
The most common method for determining susceptibility to O/129 is the disk diffusion assay.
O/129 Disk Diffusion Susceptibility Testing
4.1.1. Media and Reagents
-
Mueller-Hinton Agar (MHA)
-
MHA supplemented with 1% NaCl (for halophilic Vibrio species)
-
O/129 disks (10 µg and 150 µg)
-
Sterile saline or Tryptic Soy Broth (TSB)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Control strains:
-
Vibrio cholerae (susceptible)
-
Aeromonas hydrophila (resistant)
-
4.1.2. Procedure
-
Prepare a bacterial inoculum by suspending several colonies from a fresh (18-24 hour) culture in sterile saline or TSB to match the turbidity of a 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of an MHA plate (with or without 1% NaCl, depending on the organism's growth requirements).
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply the 10 µg and 150 µg O/129 disks to the surface of the agar, ensuring they are well-separated.
-
Incubate the plates aerobically at 35-37°C for 18-24 hours.
4.1.3. Interpretation of Results
-
Susceptible: A zone of inhibition of any diameter around the 150 µg disk. The zone size around the 10 µg disk may vary.
-
Resistant: No zone of inhibition around the 150 µg disk.
Workflow for O/129 Susceptibility Testing
References
- 1. Occurrence of resistance to vibriostatic compound 0/129 in Vibrio cholerae 01 isolated from clinical and environmental samples in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-Diamino-6,7-diisopropylpteridine = 98 84176-65-8 [sigmaaldrich.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. Synthesis of 2,4-diamino-6-hydroxymethylpteridine - Patent US-4306064-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US2667485A - 2,4-diamino-6-(hydroxyalkyl) pteridines - Google Patents [patents.google.com]
- 8. US2767181A - Method of preparing 2-amino-4-substituted pteridines - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Investigating the antibacterial and antifungal activity of quinoline derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant microbial pathogens presents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents. Quinoline derivatives, a class of heterocyclic compounds, have long been a focal point in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent antibacterial and antifungal effects.[1][2][3] This technical guide provides an in-depth overview of the antibacterial and antifungal activities of quinoline derivatives, with a focus on quantitative data, experimental methodologies, and mechanisms of action.
Quantitative Antimicrobial Activity of Quinoline Derivatives
The antimicrobial efficacy of quinoline derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values of various quinoline derivatives against a range of bacterial and fungal strains as reported in recent literature.
Table 1: Antibacterial Activity of Selected Quinoline Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus cereus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Compound 2 | 3.12 | 3.12 | 6.25 | 6.25 | [4] |
| Compound 6 | 3.12 | 3.12 | 3.12 | 3.12 | [4][5] |
| Compound 4 | 6.25 | 6.25 | 12.5 | 12.5 | [4] |
| Compound 5 | 6.25 | 6.25 | 12.5 | 12.5 | [4] |
| Compound 1, 3, 7 | 12.5 | 12.5 | 25 | 25 | [4] |
| Ciprofloxacin (Ref.) | 12.5 | - | - | - | [4] |
| Chloramphenicol (Ref.) | 6.25 | - | - | - | [4] |
| Sulfamethoxazole (Ref.) | 6.25 | - | - | - | [4] |
| Quinoline-based hybrid 7b | 2 | - | - | - | [6] |
| Quinoline-based hybrid 7h | 20 | - | - | - | [6] |
| 4-Aminoquinoline-hydrazone HD1 | Moderate Activity | - | - | No Activity | [7] |
| Quinolin-2-one 6c | 0.75 (MRSA) | - | - | - | [8] |
| Quinolin-2-one 6l | Promising Activity | - | - | - | [8] |
| Quinolin-2-one 6o | Promising Activity | - | - | - | [8] |
| Quinolyl hydrazone (general) | 6.25 - 100 | - | 6.25 - 100 | 6.25 - 100 | [9] |
Table 2: Antifungal Activity of Selected Quinoline Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus flavus | Aspergillus niger | Fusarium oxysporum | Cryptococcus neoformans | Reference |
| Compound 6 | 6.25 | 3.12 | 3.12 | 6.25 | - | [5] |
| Quinoline-based hybrid 7c | 62.5 | 62.5 | 62.5 | - | 15.6 | [6] |
| Quinoline-based hybrid 7d | 62.5 | 62.5 | 62.5 | - | 15.6 | [6] |
| Quinoline-thiazole 4d, 4i, 4k, 4l, 4m | 1.95 | - | - | - | - | [10] |
| Quinoline-thiazole 4e, 4n | 3.91 | - | - | - | - | [10] |
Experimental Protocols
Accurate and reproducible assessment of antimicrobial activity is paramount in drug discovery. The following are detailed methodologies for two standard assays used to evaluate the efficacy of quinoline derivatives.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate broth
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Test compound (quinoline derivative) stock solution
-
Positive control (growth control, no compound)
-
Negative control (sterility control, no inoculum)
-
Standard antibiotic for comparison
Procedure:
-
Preparation of Microtiter Plates: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Serial Dilution of Test Compound: Add 100 µL of the test compound stock solution to the first well of a row. Mix the contents thoroughly by pipetting up and down. Transfer 100 µL from the first well to the second well. Repeat this two-fold serial dilution across the row to obtain a range of concentrations. Discard the final 100 µL from the last well in the dilution series.
-
Inoculation: Add 5 µL of the standardized microbial inoculum to each well (except the negative control wells). This results in a final inoculum concentration of approximately 5 x 10^5 CFU/mL in a final volume of 105 µL.
-
Controls:
-
Growth Control: Wells containing only broth and the microbial inoculum.
-
Sterility Control: Wells containing only broth.
-
-
Incubation: Seal the plates to prevent evaporation and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or by using a microplate reader to measure optical density.
Agar Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Sterile cotton swabs
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile filter paper disks (6 mm diameter)
-
Test compound (quinoline derivative) solution of a known concentration
-
Standard antibiotic disks
-
Forceps
-
Incubator
Procedure:
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized microbial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Application of Disks: Using sterile forceps, place the antimicrobial-impregnated disks onto the surface of the inoculated agar. Ensure the disks are firmly in contact with the agar. Disks should be placed at least 24 mm apart from each other and from the edge of the plate.
-
Incubation: Invert the plates and incubate them at the appropriate temperature and duration (e.g., 37°C for 16-18 hours for most bacteria).[11]
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). The size of the zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.
Mechanisms of Action and Signaling Pathways
Quinoline derivatives exert their antimicrobial effects through various mechanisms, primarily by targeting essential cellular processes in bacteria and fungi.
Antibacterial Mechanism: DNA Gyrase Inhibition
A primary target for many quinolone antibacterials is DNA gyrase (a type II topoisomerase), an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][3] Inhibition of DNA gyrase leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and ultimately cell death.[12]
Caption: Inhibition of bacterial DNA gyrase by quinoline derivatives.
Antifungal Mechanism: Ergosterol Biosynthesis Inhibition
In fungi, quinoline derivatives can disrupt the integrity of the cell membrane by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells.[13][14] This targeted inhibition leads to the accumulation of toxic sterol intermediates and ultimately cell lysis.
Caption: Inhibition of fungal ergosterol biosynthesis by quinoline derivatives.
Antibacterial Mechanism: Peptide Deformylase Inhibition
Another promising target for antibacterial quinoline derivatives is the peptide deformylase (PDF) enzyme.[4][15] This metalloenzyme is essential for bacterial protein maturation by removing the formyl group from the N-terminal methionine of newly synthesized polypeptides. As this process is absent in the cytoplasm of mammalian cells, PDF is an attractive target for selective antibacterial therapy.[16][17]
Caption: Workflow for investigating quinoline derivatives as PDF inhibitors.
Conclusion
Quinoline derivatives continue to be a rich source of inspiration for the development of new antimicrobial agents. Their diverse chemical structures allow for modifications that can enhance their potency, selectivity, and pharmacokinetic properties. The data and methodologies presented in this guide underscore the significant potential of quinoline-based compounds in combating the growing threat of antimicrobial resistance. Further research, including comprehensive structure-activity relationship (SAR) studies and in vivo efficacy evaluations, is crucial to translate these promising findings into clinically effective therapeutics.
References
- 1. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. goldbio.com [goldbio.com]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring quinoline-type inhibitors of ergosterol biosynthesis: Binding mechanism investigation via molecular docking, pharmacophore mapping, and dynamics simulation approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. pharmacophorejournal.com [pharmacophorejournal.com]
- 17. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Vibrio Differentiation: A Technical Guide to the Foundational Principles of O/129 Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles of utilizing the vibriostatic agent O/129 for the differentiation of Vibrio species. A cornerstone of classical microbiology, this methodology remains a critical tool for the presumptive identification of Vibrio and its differentiation from other clinically relevant Gram-negative bacteria, particularly Aeromonas. This document provides a comprehensive overview of the underlying biochemical principles, detailed experimental protocols, and quantitative data to aid researchers in the application and interpretation of this essential diagnostic test.
Core Principle: Exploiting Differential Susceptibility
The differentiation of Vibrio species using O/129 is predicated on the differential susceptibility of various bacterial genera to the vibriostatic compound, 2,4-diamino-6,7-diisopropylpteridine.[1] Generally, Vibrio species exhibit susceptibility to O/129, while closely related genera such as Aeromonas are characteristically resistant.[1][2] This differential inhibition allows for a preliminary yet effective separation of these groups in a clinical or research setting.
The test typically employs two different concentrations of O/129 impregnated on paper disks: 10µg and 150µg.[1][2] The varying degrees of sensitivity to these two concentrations among different Vibrio species can further aid in species-level differentiation.[2]
Mechanism of Action: Inhibition of Folate Biosynthesis
O/129 is a pteridine derivative and acts as an antifolate agent.[3] Its mechanism of action lies in the competitive inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the bacterial folate biosynthesis pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis and cellular replication.[3][4][5] By blocking DHFR, O/129 disrupts these essential metabolic processes, leading to a bacteriostatic effect on susceptible organisms like Vibrio.
The resistance observed in genera such as Aeromonas is attributed to intrinsic factors that prevent the effective action of O/129, such as differences in enzyme structure or cell permeability. It is important to note that acquired resistance to O/129 has been reported in some strains of Vibrio cholerae, which may be linked to antimicrobial therapy.[1]
Quantitative Data: O/129 Susceptibility Profiles
The susceptibility to O/129 can be quantified through the determination of Minimum Inhibitory Concentrations (MICs) and the measurement of zones of inhibition in disk diffusion assays. The following tables summarize available data for key species.
Table 1: Minimum Inhibitory Concentration (MIC) of O/129
| Organism | MIC (mg/mL) |
| Aeromonas species | 400 |
| Vibrio alginolyticus | 1 - 50 |
| Vibrio natriegens | 40 - 60 |
Data sourced from product information sheets and may vary between studies.[2]
Table 2: Zone of Inhibition Diameters for O/129 Disk Susceptibility Testing
| Organism | 10µg Disk | 150µg Disk | Interpretation |
| Aeromonas hydrophila (ATCC 7966) | No zone | No zone | Resistant |
| Vibrio fluvialis (ATCC 33809) | 7 - 15 mm | ≥20 mm | Sensitive |
| Vibrio parahaemolyticus | No zone | Zone of inhibition | Partially Sensitive |
Interpretive criteria are based on the presence of any zone of inhibition for susceptibility.[1][6]
Experimental Protocols
A standardized protocol is crucial for reproducible and accurate results. The following outlines the recommended methodology for O/129 disk susceptibility testing.
Materials
-
O/129 disks (10µg and 150µg)
-
Mueller-Hinton Agar (MHA) plates
-
MHA plates with 4% NaCl (for halophilic vibrios)
-
Sterile swabs
-
Tryptone Soy Broth (TSB) or equivalent
-
0.5 McFarland turbidity standard
-
Sterile forceps
-
Incubator (35°C)
-
Quality control strains:
-
Aeromonas hydrophila ATCC 7966 (Resistant control)
-
Vibrio fluvialis ATCC 33809 (Sensitive control)
-
Step-by-Step Procedure
-
Media Preparation and Quality Control: Prepare MHA and MHA with 4% NaCl according to the manufacturer's instructions. Perform quality control checks on each new batch of media and O/129 disks using the recommended control strains.
-
Inoculum Preparation: From a pure, overnight culture, suspend several colonies in TSB. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Inoculation: Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of both an MHA and an MHA with 4% NaCl plate to obtain confluent growth. Allow the plates to dry for 3-5 minutes.
-
Disk Application: Using sterile forceps, aseptically place one 10µg and one 150µg O/129 disk on the inoculated surface of each plate. Ensure the disks are well-separated to prevent overlapping zones of inhibition.
-
Incubation: Incubate the plates aerobically at 35°C for 18-24 hours.[1]
-
Interpretation of Results: After incubation, measure the diameter of the zones of complete inhibition. Any visible zone of inhibition around a disk is considered indicative of susceptibility.[1][2]
Quality Control
Regular quality control is imperative to ensure the accuracy of the O/129 susceptibility test. This should include:
-
Strain Verification: Weekly testing of quality control strains (A. hydrophila ATCC 7966 and V. fluvialis ATCC 33809) to verify the performance of the disks and media.
-
Media and Disk Storage: O/129 disks should be stored at -20°C to maintain their potency.[2] Agar plates should be stored at 2-8°C and used before their expiration date.
-
Inoculum Density: Consistent preparation of the inoculum to a 0.5 McFarland standard is critical for reproducible results.
Logical Framework for Differentiation
The results of the O/129 susceptibility test, in conjunction with other key biochemical tests, provide a logical pathway for the presumptive identification of Vibrio species.
Conclusion
The O/129 susceptibility test is a simple, cost-effective, and valuable tool for the preliminary differentiation of Vibrio species from other Gram-negative bacteria. A thorough understanding of its underlying principles, strict adherence to standardized protocols, and accurate interpretation of results are paramount for its effective application in research and clinical diagnostics. While molecular methods offer more definitive identification, the foundational insights provided by O/129 susceptibility testing remain an indispensable component of the microbiological workflow for the characterization of Vibrio.
References
- 1. universe84a.com [universe84a.com]
- 2. dalynn.com [dalynn.com]
- 3. Antimycobacterial Activities of 2,4-Diamino-5-Deazapteridine Derivatives and Effects on Mycobacterial Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. d1vffmuvmgkypt.cloudfront.net [d1vffmuvmgkypt.cloudfront.net]
Exploring the Genetic Basis of O/129 Sensitivity in Vibrio Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The vibriostatic agent O/129, chemically known as 2,4-diamino-6,7-diisopropyl-pteridine, has long been a crucial tool for the presumptive identification of Vibrio species, distinguishing them from other Gram-negative bacteria, particularly Aeromonas spp.[1][2][3]. The sensitivity to this compound, however, is not uniform across the Vibrio genus, and the emergence of resistant strains has prompted deeper investigations into the underlying genetic and molecular mechanisms. This guide provides a comprehensive overview of the genetic basis of O/129 sensitivity in Vibrio species, detailing the molecular target, mechanisms of resistance, and standardized experimental protocols for sensitivity testing.
The Molecular Target: Na+-translocating NADH:quinone Oxidoreductase (NQR)
The primary target of the vibriostatic agent O/129 in Vibrio cholerae is the Na+-translocating NADH:quinone oxidoreductase (NQR), a vital enzyme complex in the respiratory chain of many marine and pathogenic bacteria[4][5][6]. The NQR complex is a key component of the sodium bioenergetics in V. cholerae, responsible for generating a sodium motive force that drives essential cellular processes such as substrate uptake, motility, and antibiotic efflux[4][7].
The NQR complex is encoded by the nqr operon, which consists of six structural genes: nqrA, nqrB, nqrC, nqrD, nqrE, and nqrF[7]. This enzyme catalyzes the transfer of electrons from NADH to ubiquinone, a process coupled with the outward translocation of Na+ ions across the cytoplasmic membrane[4][5][8]. Unlike the proton-pumping Complex I found in mitochondria and many other bacteria, the NQR specifically pumps sodium ions[5][8]. The absence of a functional Complex I in V. cholerae underscores the central role of the NQR as the main respiratory enzyme[7].
Genetic Basis of Sensitivity and Resistance
Sensitivity to O/129 is directly linked to the presence and functionality of the NQR complex. Inhibition of this enzyme disrupts the sodium motive force, leading to a cascade of detrimental effects on cellular physiology and ultimately inhibiting bacterial growth.
Resistance to O/129 in Vibrio species can arise through several mechanisms:
-
Mutations in the nqr Operon: Alterations in the genes encoding the NQR subunits can lead to a modified enzyme complex with reduced affinity for O/129, thereby conferring resistance[9]. Mutations in subunit D of the NQR complex, for instance, have been shown to increase resistance to inhibitors[9][10].
-
Plasmid-Mediated Resistance: While not universally observed, some studies have reported the existence of plasmid-controlled resistance to O/129 in strains of Vibrio cholerae[11]. This transferable resistance is often associated with resistance to other antimicrobial agents, such as trimethoprim-sulfamethoxazole[11][12][13]. The acquisition of mobile genetic elements like plasmids, integrating conjugative elements (ICEs), and transposons is a significant factor in the spread of multidrug resistance in V. cholerae[14].
-
Chromosomal Mutations: Spontaneous mutations in chromosomal genes, including those that regulate the expression of efflux pumps or alter membrane permeability, could also contribute to O/129 resistance[14][15]. For example, mutations in the quinolone resistance-determining region (QRDR) of genes encoding DNA gyrase and topoisomerase IV are known to confer resistance to quinolones and may have broader effects on drug susceptibility[15][16].
It is important to note that the emergence of O/129-resistant V. cholerae strains has been reported from various clinical and environmental samples, which can pose challenges for presumptive identification[17][18][19].
Quantitative Data on O/129 Sensitivity
The sensitivity of Vibrio species to O/129 can be quantitatively assessed using disk diffusion assays. The interpretation of these assays relies on the presence and size of the zone of inhibition around disks impregnated with 10µg and 150µg of O/129. The following table summarizes typical sensitivity patterns for various microorganisms.
| Organism | O/129 Sensitivity (10µg disk) | O/129 Sensitivity (150µg disk) | Interpretation |
| Vibrio cholerae O1 | Sensitive | Sensitive | Sensitive |
| Vibrio cholerae non-O1 | Variable | Variable | Sensitive to Resistant |
| Vibrio parahaemolyticus | Resistant | Sensitive | Partially Sensitive[2] |
| Vibrio alginolyticus | Resistant | Sensitive | Partially Sensitive[1] |
| Vibrio natriegens | Resistant | Sensitive | Partially Sensitive[1] |
| Aeromonas spp. | Resistant | Resistant | Resistant[1][2] |
| Plesiomonas shigelloides | Sensitive | Sensitive | Sensitive |
Note: Sensitivity patterns can vary between strains and biotypes. For instance, some strains of V. cholerae O1 and O139 may be resistant to both concentrations of O/129[20].
Experimental Protocols
O/129 Sensitivity Testing: Disk Diffusion Method
This protocol is based on standardized disk antimicrobial susceptibility testing methods[1][2].
Materials:
-
Pure, fresh culture of the test organism.
-
Non-selective agar plates (e.g., Mueller-Hinton agar or Blood Agar) supplemented with 0.5% NaCl. The addition of sodium ions is crucial as it stimulates the growth of all Vibrio species and is a requirement for most[1][11].
-
O/129 disks (10µg and 150µg).
-
Sterile swabs.
-
Incubator (35-37°C).
-
Forceps.
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.
-
Using a sterile swab, streak the inoculum evenly across the entire surface of the salt-supplemented agar plate to obtain confluent growth.
-
Allow the plate to dry for a few minutes.
-
Aseptically apply the 10µg and 150µg O/129 disks onto the agar surface using sterile forceps. Ensure the disks are placed sufficiently far apart to prevent the zones of inhibition from overlapping.
-
Gently press the disks to ensure complete contact with the agar.
-
Incubate the plates aerobically at 35-37°C for 18-24 hours.
-
After incubation, observe the plates for zones of inhibition around the disks.
Interpretation of Results:
-
Sensitive (S): A zone of inhibition is observed around both the 10µg and 150µg O/129 disks[2][20].
-
Partially Sensitive (PS) or Intermediate (I): No zone of inhibition around the 10µg disk, but a zone of inhibition is present around the 150µg disk[2][20].
-
Resistant (R): No zone of inhibition is observed around either the 10µg or the 150µg disk[2][20].
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the NQR signaling pathway and the experimental workflow for O/129 sensitivity testing.
Caption: The NQR complex electron transport chain and the inhibitory action of O/129.
Caption: Workflow for determining O/129 sensitivity using the disk diffusion method.
References
- 1. dalynn.com [dalynn.com]
- 2. d1vffmuvmgkypt.cloudfront.net [d1vffmuvmgkypt.cloudfront.net]
- 3. [Vibrio and aeromonad sensitivity to the vibriostatic O 129] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Central role of the Na(+)-translocating NADH:quinone oxidoreductase (Na(+)-NQR) in sodium bioenergetics of Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Impact of Na+-Translocating NADH:Quinone Oxidoreductase on Iron Uptake and nqrM Expression in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Kinetic Reaction Mechanism of the Vibrio cholerae Sodium-dependent NADH Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Subunit D in Ubiquinone-Binding Site of Vibrio cholerae NQR: Pocket Flexibility and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad.com [bio-rad.com]
- 12. [Resistance of Vibrio cholerae 0:1 to the 0/129 compound and multiresistance to antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation of vibriostatic agent O/129-resistant Vibrio cholerae non-O1 from a patient with gastroenteritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibiotic resistance in Vibrio cholerae: Understanding the ecology of resistance genes and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification and Genetic Characterization of Conjugative Plasmids Encoding Coresistance to Ciprofloxacin and Cephalosporin in Foodborne Vibrio spp - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinolone Resistance Genes and Their Contribution to Resistance in Vibrio cholerae Serogroup O139 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Occurrence of resistance to vibriostatic compound 0/129 in Vibrio cholerae 01 isolated from clinical and environmental samples in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Occurrence of resistance to vibriostatic compound 0/129 in Vibrio cholerae 01 isolated from clinical and environmental samples in Bangladesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. liofilchem.net [liofilchem.net]
Methodological & Application
Application Notes: Differentiating Vibrio from Aeromonas using 150 µg O/129 Disks
Introduction
In aquatic and clinical microbiology, the accurate and rapid differentiation of Vibrio species from phenotypically similar bacteria, particularly Aeromonas species, is crucial. Both are Gram-negative, oxidase-positive, fermentative rods. A simple, cost-effective, and reliable method for their presumptive differentiation is the O/129 susceptibility test. The vibriostatic agent O/129, chemically known as 2,4-diamino-6,7-diisopropylpteridine, is used in this assay.[1][2] Generally, Vibrio species exhibit susceptibility to O/129, whereas Aeromonas species are characteristically resistant.[2][3][4][5] This document provides a detailed protocol for utilizing 150 µg O/129 disks for this purpose.
Principle of the Method
The differential action of the O/129 agent is based on its ability to inhibit nucleic acid synthesis in susceptible bacteria. While the precise biochemical mechanism is not fully elucidated, pteridine compounds are known to interfere with folate metabolism, which is essential for the synthesis of thymidine and ultimately DNA. Vibrio species are generally susceptible to this inhibitory action, resulting in a zone of no growth around the disk. In contrast, Aeromonas species are intrinsically resistant and will grow up to the edge of the disk.[3][6] The 150 µg disk provides a clear distinction, as most Vibrio species are sensitive to this higher concentration.[1][4]
Materials
-
Sterile 150 µg O/129 disks
-
Non-selective agar plates (e.g., Blood Agar or Nutrient Agar) containing 0.5% NaCl.[2][3][4] (Note: Standard Mueller-Hinton agar may not support the growth of some halophilic Vibrio species).
-
Pure, 18-24 hour cultures of test organisms.
-
Quality control (QC) strains:
-
Sterile saline (0.85%) or Tryptic Soy Broth (TSB).
-
0.5 McFarland turbidity standard.
-
Sterile inoculating loops and swabs.
-
Sterile forceps.
-
Incubator set to 35-37°C.[2]
-
Ruler or calipers for measuring zone diameters.
Experimental Protocol
-
Culture Preparation: From a pure 18-24 hour culture, select several morphologically similar colonies of the test organism.
-
Inoculum Standardization: Suspend the selected colonies in sterile saline or TSB. Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the standardized suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.[3]
-
Disk Application: Using sterile forceps, place a 150 µg O/129 disk onto the center of the inoculated agar surface.[4] Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate aerobically at 35-37°C for 18-24 hours.[3][4]
-
Reading and Interpretation: After incubation, observe the plate for a zone of inhibition around the disk. Measure the diameter of the zone of no growth in millimeters.
Data Presentation and Interpretation
The results are interpreted based on the diameter of the zone of inhibition.
| Genus | Susceptibility to 150 µg O/129 | Expected Zone of Inhibition | Interpretation |
| Vibrio | Susceptible | ≥ 15 mm | Presumptive Vibrio sp. |
| Aeromonas | Resistant | No zone of inhibition | Presumptive Aeromonas sp. |
Note: Any distinct zone of inhibition around the 150 µg disk is generally considered a sign of susceptibility.[1][2][3] A cutoff of ≥15 mm provides a clear and robust differentiation.[7]
Visualization of Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical relationship for interpretation.
References
- 1. universe84a.com [universe84a.com]
- 2. d1vffmuvmgkypt.cloudfront.net [d1vffmuvmgkypt.cloudfront.net]
- 3. dalynn.com [dalynn.com]
- 4. liofilchem.net [liofilchem.net]
- 5. trafalgarscientific.co.uk [trafalgarscientific.co.uk]
- 6. [Vibrio and aeromonad sensitivity to the vibriostatic O 129] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
Application Notes & Protocols: Preparation of O/129 Stock Solutions for Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The vibriostatic agent O/129, chemically known as 2,4-diamino-6,7-diisopropylpteridine, is a crucial compound in microbiology for the selective inhibition and differentiation of Vibrio species from other Gram-negative bacteria, particularly Aeromonas. Its primary mechanism of action is understood to be the inhibition of folic acid synthesis, acting as an antifolate agent. Accurate and consistent preparation of O/129 stock solutions is paramount for reliable and reproducible experimental results in research settings. These application notes provide a detailed, step-by-step guide for the preparation of O/129 stock solutions, ensuring their proper handling, storage, and use in various research applications.
Quantitative Data Summary
The following table summarizes the key quantitative information for the preparation of O/129 stock solutions, primarily for the impregnation of paper discs used in antimicrobial susceptibility testing. The phosphate salt of O/129 is recommended due to its enhanced solubility in aqueous solutions[1].
| Parameter | Value | Reference |
| Chemical Name | 2,4-diamino-6,7-diisopropylpteridine phosphate salt | [2] |
| Molecular Formula | C₁₂H₁₈N₆ · H₃PO₄ | [2] |
| Molecular Weight | 344.31 g/mol | [2] |
| Recommended Solvent | Sterile Distilled Water | [1] |
| High Concentration Stock (for 150 µg disks) | 20.8 mg/mL | [1] |
| Low Concentration Stock (for 10 µg disks) | 1.4 mg/mL | [1] |
| Storage of Disks | Desiccated, protected from light, refrigerated | [1] |
Experimental Protocols
Materials
-
2,4-diamino-6,7-diisopropylpteridine phosphate (O/129 phosphate) powder
-
Sterile, purified water (e.g., distilled or deionized)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Sterile serological pipettes or micropipettes with sterile tips
-
Vortex mixer
-
Sterile filtration unit (0.22 µm pore size)
-
Sterile, light-protected storage vials (e.g., amber microcentrifuge tubes)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol 1: Preparation of High Concentration (20.8 mg/mL) O/129 Stock Solution
This protocol is designed for preparing a stock solution suitable for making 150 µg O/129 disks.
-
Preparation: In a sterile environment (e.g., a biological safety cabinet), weigh out 20.8 mg of O/129 phosphate powder using a calibrated analytical balance.
-
Dissolution: Transfer the powder to a sterile conical tube. Add 1 mL of sterile, purified water to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The phosphate salt of O/129 is more soluble in water, which should facilitate this process[1].
-
Sterilization: To ensure the sterility of the stock solution, filter it through a 0.22 µm sterile syringe filter into a sterile, light-protected container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, and date of preparation. Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of Low Concentration (1.4 mg/mL) O/129 Stock Solution
This protocol is for preparing a stock solution for 10 µg O/129 disks. This can be achieved by diluting the high-concentration stock or by direct preparation.
Method A: Dilution from High-Concentration Stock
-
Calculation: To prepare a 1.4 mg/mL solution from a 20.8 mg/mL stock, a 1:14.86 dilution is required. For ease of measurement, a 1:15 dilution can be made, which will yield a final concentration of approximately 1.39 mg/mL.
-
Dilution: In a sterile tube, add 1 part of the 20.8 mg/mL O/129 stock solution to 14 parts of sterile, purified water. For example, add 100 µL of the stock solution to 1.4 mL of sterile water.
-
Mixing: Vortex the solution gently to ensure homogeneity.
-
Storage: Store the diluted solution in sterile, amber microcentrifuge tubes at -20°C.
Method B: Direct Preparation
-
Preparation: Weigh out 1.4 mg of O/129 phosphate powder in a sterile environment.
-
Dissolution: Transfer the powder to a sterile conical tube and add 1 mL of sterile, purified water.
-
Mixing: Vortex until the powder is fully dissolved.
-
Sterilization: Sterilize the solution by filtering it through a 0.22 µm sterile filter.
-
Aliquoting and Storage: Aliquot and store in labeled, amber tubes at -20°C.
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the preparation of O/129 stock solutions.
Proposed Signaling Pathway of O/129 Action
O/129 is an antifolate agent. This diagram depicts a simplified, generalized pathway of bacterial folic acid synthesis and the proposed point of inhibition by O/129, which is analogous to other pteridine-based inhibitors like trimethoprim.
References
Application Notes and Protocols for In Vitro Antibacterial Activity Assay of Oxetanyl-Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health. This necessitates the discovery and development of novel antimicrobial agents. Oxetanyl-quinoline derivatives are a promising class of synthetic compounds that have demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1][2][3][4] The incorporation of the oxetane moiety, a four-membered cyclic ether, into the quinoline scaffold can significantly influence the physicochemical and pharmacological properties of the parent molecule, potentially leading to enhanced antibacterial efficacy and improved pharmacokinetic profiles.
These application notes provide a detailed protocol for determining the in vitro antibacterial activity of novel oxetanyl-quinoline derivatives using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Core Concepts: MIC and MBC
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6] It is a measure of the potency of an antimicrobial agent. A lower MIC value indicates that less of the drug is required to inhibit the growth of the organism, signifying greater effectiveness.[6]
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[7][8] It is determined by subculturing from the clear wells of an MIC test onto antibiotic-free agar plates.[8] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[8]
Experimental Workflow
The overall workflow for determining the MIC and MBC of oxetanyl-quinoline derivatives is depicted below.
Caption: Workflow for MIC and MBC determination.
Detailed Experimental Protocols
Materials and Reagents
-
Oxetanyl-quinoline derivatives
-
Reference antibiotics (e.g., Ciprofloxacin, Streptomycin)
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)[9]
-
Mueller-Hinton Agar (MHA)[10]
-
Sterile 0.9% saline solution
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Sterile petri dishes
-
Spectrophotometer
-
Incubator (37°C)
Protocol 1: Preparation of Bacterial Inoculum
-
From a pure overnight culture of the test bacterium on an appropriate agar plate, select 3-5 well-isolated colonies.[11]
-
Inoculate the colonies into a tube containing 4-5 ml of a suitable broth medium, such as Tryptic Soy Broth.[11]
-
Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard. This can be visually compared against a white background with contrasting black lines or measured using a spectrophotometer at a wavelength of 625 nm to an absorbance of 0.08 to 0.10.[11][12][13] A 0.5 McFarland standard corresponds to a bacterial suspension of approximately 1-2 x 10⁸ CFU/ml.[11]
-
Within 15 minutes of standardization, dilute the bacterial suspension in sterile saline or broth to achieve a final concentration of approximately 5 x 10⁵ CFU/ml for the MIC assay.[9][14]
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
-
Prepare a stock solution of each oxetanyl-quinoline derivative and reference antibiotic in DMSO.
-
Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate containing MHB to obtain a range of concentrations.[9] The final volume in each well should be 50 µL.
-
Add 50 µL of the standardized bacterial inoculum (prepared in Protocol 1) to each well, resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10⁵ CFU/ml.[9]
-
Include a growth control well containing only MHB and the bacterial inoculum, and a sterility control well containing only MHB.
-
Incubate the plates at 37°C for 18 to 24 hours.[9]
-
After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9][15]
Protocol 3: Minimum Bactericidal Concentration (MBC) Assay
-
Following the MIC determination, take a 10 µL aliquot from the wells showing no visible growth (the MIC well and at least two more concentrated wells).[7]
-
Spot-plate the aliquots onto MHA plates.
-
Incubate the MHA plates at 37°C for 24 hours.
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[7][8]
Data Presentation
The results of the in vitro antibacterial activity assays should be summarized in clear and concise tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of Oxetanyl-Quinoline Derivatives (µg/mL)
| Compound | S. aureus (ATCC 29213) | E. faecalis (ATCC 29212) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |
| OQ-1 | 8 | 16 | 32 | 64 |
| OQ-2 | 4 | 8 | 16 | 32 |
| OQ-3 | 2 | 4 | 8 | 16 |
| Ciprofloxacin | 0.5 | 1 | 0.25 | 0.5 |
| Streptomycin | 2 | 4 | 8 | 16 |
Table 2: Minimum Bactericidal Concentration (MBC) of Oxetanyl-Quinoline Derivatives (µg/mL)
| Compound | S. aureus (ATCC 29213) | E. faecalis (ATCC 29212) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |
| OQ-1 | 16 | 32 | >64 | >64 |
| OQ-2 | 8 | 16 | 32 | 64 |
| OQ-3 | 4 | 8 | 16 | 32 |
| Ciprofloxacin | 1 | 2 | 0.5 | 1 |
| Streptomycin | 4 | 8 | 16 | 32 |
Table 3: MBC/MIC Ratios for Oxetanyl-Quinoline Derivatives
| Compound | S. aureus (ATCC 29213) | E. faecalis (ATCC 29212) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |
| OQ-1 | 2 | 2 | >2 | >1 |
| OQ-2 | 2 | 2 | 2 | 2 |
| OQ-3 | 2 | 2 | 2 | 2 |
Interpretation of Results
The MBC/MIC ratio is a useful parameter to differentiate between bactericidal and bacteriostatic effects. An antimicrobial agent is generally considered:
-
Bactericidal if the MBC/MIC ratio is ≤ 4.[8]
-
Bacteriostatic if the MBC/MIC ratio is > 4.
Signaling Pathway Diagram
While the exact mechanism of action for novel oxetanyl-quinoline derivatives may not be fully elucidated, quinolones are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. The following diagram illustrates this general signaling pathway.
Caption: Putative mechanism of action for quinolone derivatives.
Conclusion
This document provides a comprehensive and detailed protocol for the in vitro evaluation of the antibacterial activity of oxetanyl-quinoline derivatives. By following these standardized procedures, researchers can obtain reliable and reproducible data on the MIC and MBC of novel compounds, which is crucial for the early-stage assessment of their potential as new antibacterial agents. The provided templates for data presentation and the illustrative diagrams offer a clear framework for reporting and interpreting the experimental findings.
References
- 1. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 9. Measurement of the Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. pdb.apec.org [pdb.apec.org]
- 12. Video: Preparation of a Blood Culture Pellet for Rapid Bacterial Identification and Antibiotic Susceptibility Testing [jove.com]
- 13. cdstest.net [cdstest.net]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. microchemlab.com [microchemlab.com]
Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 129 against Proteus mirabilis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteus mirabilis is a Gram-negative bacterium well-known for causing complicated urinary tract infections (UTIs), particularly in catheterized patients, and can lead to the formation of bladder and kidney stones.[1][2] The emergence of antibiotic-resistant strains necessitates the discovery and evaluation of new antimicrobial agents.[1] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel antibacterial agent, designated here as Agent 129, against P. mirabilis.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4] It is a critical parameter in the assessment of a new antimicrobial's efficacy and is a foundational step in preclinical development. These application notes provide a standardized protocol using the broth microdilution method, aligning with guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Hypothetical Mechanism of Action of Agent 129
For the purpose of illustrating the signaling pathway diagram, we will hypothesize that Antibacterial Agent 129 acts by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication, repair, and recombination. This dual-targeting mechanism is designed to reduce the likelihood of resistance development.
Caption: Hypothetical signaling pathway of Agent 129 in P. mirabilis.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol outlines the steps for determining the MIC of Agent 129 against P. mirabilis using the broth microdilution method.[5][6][7]
Materials and Reagents
-
Proteus mirabilis strain (e.g., ATCC 29906)[8]
-
This compound stock solution (e.g., 1280 µg/mL in a suitable solvent)
-
Reference antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well U-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Spectrophotometer
-
0.5 McFarland turbidity standard[10]
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
Experimental Workflow Diagram
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Procedure
-
Preparation of Antibacterial Agent Dilutions:
-
Label a 96-well microtiter plate. Columns 1-10 will be for Agent 129, column 11 for the positive control (no agent), and column 12 for the negative/sterility control (no bacteria).
-
Add 100 µL of sterile CAMHB to all wells.
-
Add an additional 100 µL of the Agent 129 stock solution (e.g., 1280 µg/mL) to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Repeat this process across the plate to column 10. Discard 100 µL from column 10. This will create a concentration range from 64 µg/mL to 0.125 µg/mL.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, pick several colonies of P. mirabilis and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL. This is the final inoculum.
-
-
Inoculation of the Microtiter Plate:
-
Using a multichannel pipette, add 10 µL of the final bacterial inoculum to each well in columns 1 through 11. This results in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in a final volume of 110 µL.
-
Do not add bacteria to column 12 (sterility control).
-
-
Incubation:
-
Cover the plate with a lid or an adhesive seal and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[7]
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plate. The sterility control (column 12) should show no growth (clear). The positive control (column 11) should show turbidity, indicating adequate bacterial growth.
-
The MIC is the lowest concentration of Agent 129 (the first well in the dilution series from lowest to highest concentration) that shows no visible growth (clear).[4][11]
-
Quality Control
-
A quality control strain, such as E. coli ATCC 25922, should be tested concurrently with each batch of MIC assays.
-
The MIC value for the reference antibiotic (e.g., Ciprofloxacin) against the QC strain must fall within the established acceptable range as defined by CLSI guidelines. This ensures the validity of the experimental run.
Data Presentation
The quantitative results of the MIC testing should be summarized in a clear and structured format. The tables below present hypothetical MIC data for Agent 129 and a reference antibiotic against P. mirabilis and a quality control strain.
Table 1: MIC of Agent 129 and Ciprofloxacin against P. mirabilis
| Replicate | Agent 129 MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| 1 | 4 | 0.25 |
| 2 | 8 | 0.25 |
| 3 | 4 | 0.5 |
| MIC₅₀ | 4 | 0.25 |
| MIC₉₀ | 8 | 0.5 |
MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively. For a single strain tested in triplicate, these values reflect the median and upper range of observed MICs.
Table 2: Quality Control MIC Results
| Quality Control Strain | Antibiotic | Observed MIC (µg/mL) | CLSI Expected Range (µg/mL) | Result |
| E. coli ATCC 25922 | Ciprofloxacin | 0.015 | 0.004 - 0.016 | Pass |
| E. coli ATCC 25922 | Agent 129 | 2 | N/A | N/A |
Conclusion
This document provides a comprehensive protocol for determining the MIC of the novel this compound against P. mirabilis. Adherence to this standardized broth microdilution method will ensure the generation of reproducible and reliable data, which is essential for the continued development of new therapeutic agents to combat bacterial infections. The provided templates for data presentation and visualization are intended to facilitate clear communication of experimental findings.
References
- 1. Frontiers | Pathogenic Factors Correlate With Antimicrobial Resistance Among Clinical Proteus mirabilis Strains [frontiersin.org]
- 2. Proteus species | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. idexx.com [idexx.com]
- 4. idexx.dk [idexx.dk]
- 5. Antimicrobial susceptibilities of Proteus mirabilis: a longitudinal nationwide study from the Taiwan surveillance of antimicrobial resistance (TSAR) program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. goldbio.com [goldbio.com]
- 8. Proteus mirabilis PR 14 | Type strain | DSM 4479, ATCC 29906, CIP 103181, NCTC 11938, WDCM 00023, CDC PR 14, JCM 1669, CCUG 26767, CECT 4168, KCTC 2566, LMG 3257, NBRC 105697, CCM 7188 | BacDiveID:5058 [bacdive.dsmz.de]
- 9. Antibiotic Sensitivity of Proteus mirabilis Urinary Tract Infection in Patients with Urinary Calculi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. droracle.ai [droracle.ai]
Application Note and Protocol: Assessing the Antifungal Properties of Antibacterial Agent 129 on Aspergillus niger
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillus niger is a ubiquitous filamentous fungus that is a common contaminant in various environments and an opportunistic human pathogen, particularly in immunocompromised individuals. The increasing incidence of fungal infections and the emergence of drug-resistant strains necessitate the development of novel antifungal agents. This document provides a detailed methodology for assessing the in vitro antifungal properties of a novel compound, herein referred to as Antibacterial agent 129, against Aspergillus niger. The protocols outlined below are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy.[1][2][3][4][5]
The primary objectives of these protocols are to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against A. niger. Additionally, a disk diffusion method is described for a qualitative assessment of antifungal activity. These assays are fundamental in the preliminary screening and characterization of new antifungal candidates.
Key Experimental Protocols
Fungal Strain and Culture Preparation
Aspergillus niger strains (e.g., ATCC 16404 or clinical isolates) should be cultured on Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) plates.
Protocol:
-
Streak the A. niger strain onto a PDA or SDA plate.
-
Incubate at 30-35°C for 3-5 days, or until sufficient sporulation is observed.[1][6]
-
Prepare a conidial suspension by flooding the surface of the agar with sterile 0.85% saline containing 0.05% Tween 80.
-
Gently scrape the surface with a sterile loop to dislodge the conidia.
-
Transfer the resulting suspension to a sterile tube.
-
Allow the heavy particles to settle for 3-5 minutes and collect the upper homogenous suspension.
-
Adjust the conidial suspension concentration to 1-5 x 10^6 CFU/mL using a hemocytometer or by spectrophotometric correlation. This will serve as the stock inoculum.
-
For broth microdilution, the stock will be further diluted in the test medium to the final required concentration.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The protocol is adapted from CLSI document M38-A2 and EUCAST guidelines.[4][5][7]
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.[7][8]
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
A. niger conidial suspension
-
Positive control antifungal (e.g., Amphotericin B, Voriconazole)
-
Sterile saline with 0.05% Tween 80
-
Incubator (35°C)
Protocol:
-
Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in the wells of a 96-well plate. The typical concentration range to screen is 0.03 to 16 µg/mL.
-
The final volume in each well should be 100 µL.
-
Prepare the final inoculum by diluting the stock conidial suspension in RPMI-1640 to achieve a final concentration of 0.4-5 x 10^4 CFU/mL.
-
Add 100 µL of the final inoculum to each well containing the diluted agent. This will bring the total volume to 200 µL and the final cell concentration to the target range.
-
Include a growth control well (inoculum without the agent) and a sterility control well (medium only).
-
A positive control antifungal should be tested in parallel.
-
The MIC is determined as the lowest concentration of the agent that causes complete inhibition of visible growth as observed with the naked eye.
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that kills the fungus.
Protocol:
-
Following the MIC determination, select the wells that show complete growth inhibition (the MIC well and wells with higher concentrations).
-
Mix the contents of each well thoroughly.
-
Subculture 10-20 µL from each of these wells onto a PDA or SDA plate.[9]
-
Incubate the plates at 35°C for 48-72 hours, or until growth is visible in the growth control subculture.
-
The MFC is defined as the lowest concentration of the agent that results in no fungal growth or a 99.9% reduction in CFU compared to the initial inoculum.[10][11]
Disk Diffusion Assay
This is a qualitative method to assess the susceptibility of A. niger to this compound.
Materials:
-
Mueller-Hinton agar with 2% glucose and 0.5 µg/ml methylene blue dye (GMB).[3]
-
Sterile filter paper disks (6 mm diameter)
-
A. niger conidial suspension (0.4-5 x 10^6 CFU/mL)
-
This compound solution of a known concentration
Protocol:
-
Impregnate sterile filter paper disks with a known amount of this compound (e.g., 10 µ g/disk ). Allow the solvent to evaporate completely.
-
Prepare a lawn of A. niger by evenly swabbing the conidial suspension over the surface of the GMB agar plate.
-
Aseptically place the impregnated disk onto the surface of the inoculated agar.
-
Gently press the disk to ensure complete contact with the agar.
-
Incubate the plates at 35°C for 48-72 hours.
-
Measure the diameter of the zone of inhibition (the area around the disk with no fungal growth) in millimeters. The size of the zone is indicative of the agent's antifungal activity.[12]
Data Presentation
Quantitative data from the MIC and MFC assays should be summarized in a clear and structured format for easy comparison.
Table 1: MIC and MFC of this compound against A. niger
| Compound | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| This compound | Value | Value | Value | Fungistatic/Fungicidal |
| Amphotericin B (Control) | Value | Value | Value | Fungicidal |
| Voriconazole (Control) | Value | Value | Value | Fungistatic |
An MFC/MIC ratio of ≤ 4 is generally considered fungicidal, while a ratio > 4 is considered fungistatic.
Table 2: Disk Diffusion Results for this compound against A. niger
| Compound | Disk Content (µg) | Zone of Inhibition (mm) |
| This compound | 10 | Value |
| Amphotericin B (Control) | 10 | Value |
| Blank Disk (Control) | 0 | 0 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the antifungal activity of Agent 129.
Potential Fungal Targets and Signaling Pathways
Many antifungal agents target the fungal cell membrane or cell wall. A common mechanism of action involves the disruption of ergosterol biosynthesis, a key component of the fungal cell membrane.
Caption: Simplified ergosterol biosynthesis pathway and common antifungal targets.
References
- 1. Antifungal Susceptibility Testing of Aspergillus niger on Silicon Microwells by Intensity-Based Reflectometric Interference Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Susceptibility testing of Aspergillus niger strains isolated from poultry to antifungal drugs--a comparative study of the disk diffusion, broth microdilution (M 38-A) and Etest methods. | Semantic Scholar [semanticscholar.org]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2.7. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) [bio-protocol.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Evaluation of Disc Diffusion and E-test with Broth Micro-dilution in Susceptibility testing of Amphotericin B, Voriconazole and Caspofungin against Clinical Aspergillus isolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Evaluating the Efficacy of Antibacterial Agent 129 against M. tuberculosis H37Rv
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a significant global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery and development of novel antibacterial agents. This document provides a detailed protocol for the comprehensive evaluation of a novel antibacterial compound, Agent 129, against the virulent reference strain M. tuberculosis H37Rv.
The following protocols outline key in vitro and ex vivo experiments to determine the antimycobacterial activity of Agent 129. These include the determination of the Minimum Inhibitory Concentration (MIC) to assess potency, a time-kill kinetics assay to understand the bactericidal or bacteriostatic nature of the compound, and an intracellular activity assay to evaluate its efficacy within host macrophages, which represents a critical environment for M. tuberculosis during infection.
Materials and Methods
Bacterial Strain: M. tuberculosis H37Rv (ATCC 27294)
Mammalian Cell Line: THP-1 human monocytic cell line (ATCC TIB-202) or primary human monocyte-derived macrophages (MDMs).
Media and Reagents:
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) Oleic Albumin Dextrose Catalase (OADC), and 0.05% (v/v) Tween 80.
-
Middlebrook 7H10 or 7H11 agar supplemented with 0.5% (v/v) glycerol and 10% (v/v) OADC.
-
RPMI-1640 medium supplemented with 10% (v/v) fetal bovine serum (FBS), 2 mM L-glutamine.
-
Phosphate-buffered saline (PBS).
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
-
Triton X-100.
-
Antibacterial Agent 129.
-
Control antibiotics (e.g., Isoniazid, Rifampicin).
Equipment:
-
Biosafety Level 3 (BSL-3) laboratory facilities.
-
Humidified incubator at 37°C with 5% CO2.
-
Spectrophotometer or microplate reader.
-
Microbiological safety cabinet.
-
Centrifuge.
-
96-well microtiter plates.
-
Microscope.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of antituberculous agents.[1][2]
Protocol:
-
Inoculum Preparation:
-
Drug Dilution:
-
Prepare a series of two-fold serial dilutions of Agent 129 in a 96-well microtiter plate using 7H9 broth. The final volume in each well should be 100 µL.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Prepare similar dilutions for control antibiotics.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Seal the plates and incubate at 37°C for 14-21 days.
-
-
Reading the MIC:
Time-Kill Kinetics Assay
This assay determines the rate at which an antibacterial agent kills a bacterial population over time.
Protocol:
-
Inoculum Preparation:
-
Prepare a mid-log phase culture of M. tuberculosis H37Rv in 7H9 broth as described for the MIC assay.
-
Dilute the culture to a starting concentration of approximately 1 x 10^6 CFU/mL.
-
-
Assay Setup:
-
Prepare flasks containing 7H9 broth with Agent 129 at concentrations of 1x, 2x, and 4x the predetermined MIC.
-
Include a drug-free growth control.
-
Inoculate each flask with the prepared bacterial suspension.
-
-
Sampling and Viable Count:
-
At time points 0, 2, 4, 6, 24, 48, and 72 hours, withdraw an aliquot from each flask.
-
Prepare serial dilutions of the aliquots in PBS.
-
Plate the dilutions on Middlebrook 7H10 or 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies to determine the CFU/mL at each time point.[5][6][7]
-
Intracellular Activity in Macrophages
This assay evaluates the ability of Agent 129 to kill M. tuberculosis residing within macrophages.[8][9]
Protocol:
-
Macrophage Culture and Differentiation:
-
Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well in RPMI-1640 medium containing PMA (100 ng/mL) and incubate for 48-72 hours to allow differentiation into macrophages.
-
Wash the adherent macrophages with fresh RPMI-1640 medium.
-
-
Infection of Macrophages:
-
Prepare a single-cell suspension of M. tuberculosis H37Rv.
-
Infect the differentiated macrophages at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophages).
-
Incubate for 4 hours at 37°C with 5% CO2 to allow for phagocytosis.
-
Wash the cells with PBS to remove extracellular bacteria.
-
-
Drug Treatment:
-
Add fresh RPMI-1640 medium containing Agent 129 at various concentrations (e.g., 1x, 5x, and 10x the extracellular MIC).
-
Include a drug-free control.
-
Incubate for 48-72 hours.
-
-
Enumeration of Intracellular Bacteria:
-
At the end of the incubation period, wash the cells with PBS.
-
Lyse the macrophages with 0.1% Triton X-100 in PBS.
-
Prepare serial dilutions of the cell lysate and plate on Middlebrook 7H10 or 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks and count the CFUs. The reduction in CFU in treated wells compared to untreated wells indicates the intracellular activity of Agent 129.[10]
-
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Agent 129 against M. tuberculosis H37Rv
| Compound | MIC (µg/mL) |
| Agent 129 | 0.5 |
| Isoniazid | 0.06 |
| Rifampicin | 0.125 |
Table 2: Time-Kill Kinetics of Agent 129 against M. tuberculosis H37Rv
| Time (hours) | Log10 CFU/mL (Untreated Control) | Log10 CFU/mL (Agent 129 at 1x MIC) | Log10 CFU/mL (Agent 129 at 2x MIC) | Log10 CFU/mL (Agent 129 at 4x MIC) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.1 | 5.8 | 5.6 | 5.4 |
| 4 | 6.2 | 5.6 | 5.3 | 5.0 |
| 6 | 6.3 | 5.4 | 5.0 | 4.6 |
| 24 | 6.8 | 4.5 | 3.8 | 3.1 |
| 48 | 7.2 | 3.2 | 2.1 | <2.0 |
| 72 | 7.5 | <2.0 | <2.0 | <2.0 |
Table 3: Intracellular Activity of Agent 129 against M. tuberculosis H37Rv in THP-1 Macrophages
| Treatment | Concentration (µg/mL) | Log10 CFU/mL Reduction (compared to untreated control) |
| Agent 129 | 0.5 (1x MIC) | 1.2 |
| 2.5 (5x MIC) | 2.5 | |
| 5.0 (10x MIC) | 3.8 | |
| Isoniazid | 0.06 (1x MIC) | 1.5 |
| Rifampicin | 0.125 (1x MIC) | 1.8 |
Mandatory Visualization
Caption: Experimental workflow for evaluating the efficacy of Agent 129.
Caption: Hypothesized inhibition of the mycolic acid biosynthesis pathway by Agent 129.
References
- 1. Pathway to synthesis and processing of mycolic acids in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mycobacterial cell wall biosynthesis: a multifaceted antibiotic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of the Mycobacterial Mycolic Acid Biosynthesis Pathway [pl.csl.sri.com]
- 7. Study of the Rifampin Monoresistance Mechanism in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. droracle.ai [droracle.ai]
Troubleshooting & Optimization
Troubleshooting O/129 susceptibility test false positive results
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting procedures and frequently asked questions for the O/129 susceptibility test. Our aim is to help you identify and resolve potential false-positive results and other unexpected outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the O/129 susceptibility test and what is its primary application?
The O/129 susceptibility test is a microbiological assay used to differentiate Vibrio species from other gram-negative bacteria, particularly Aeromonas and Plesiomonas species.[1][2][3] The test utilizes the vibriostatic agent O/129, which is 2,4-diamino-6,7-diisopropylpteridine phosphate.[1][2] Generally, Vibrio species are susceptible to O/129, while Aeromonas species are resistant.[1][2][4]
Q2: How is the O/129 susceptibility test interpreted?
The interpretation is based on the presence or absence of a zone of inhibition around paper disks impregnated with O/129.[2][4] The test typically uses two concentrations: 10 µg and 150 µg.[1][2][3]
-
Susceptible (S): A zone of inhibition is observed around both the 10 µg and 150 µg disks.[3]
-
Partially Susceptible (PS) or Intermediate: A zone of inhibition is present around the 150 µg disk but absent around the 10 µg disk.[3]
-
Resistant (R): No zone of inhibition is seen around either disk.[2][3]
Any discernible zone of inhibition around the disk indicates susceptibility.[1][2]
Q3: Is it possible for Vibrio cholerae to be resistant to O/129?
Yes, strains of Vibrio cholerae, including O1 and O139 serogroups, have been reported to be resistant to O/129.[1][3][5] This resistance can be linked to antimicrobial therapy and may be plasmid-mediated.[3][5][6] Therefore, an O/129 resistance result does not definitively rule out Vibrio cholerae.[7]
Q4: What are the appropriate quality control (QC) organisms for this test?
Standard QC practices are essential for accurate results.[8] Recommended QC strains include:
-
Aeromonas hydrophila (e.g., ATCC 7966): Expected to be resistant.[1][9]
-
Vibrio fluvialis (e.g., ATCC 33809) or Vibrio parahaemolyticus (e.g., ATCC 17802): Expected to be susceptible or partially susceptible.[1][3][9]
These QC strains should be tested in parallel with the clinical or environmental isolates.[8]
Troubleshooting False-Positive & Unexpected Results
A "false positive" in this context refers to a situation where an organism expected to be resistant to O/129 (like Aeromonas) shows a zone of inhibition, or when results are otherwise inconsistent or difficult to interpret.
Q5: My Aeromonas QC strain is showing a zone of inhibition. What could be the cause?
This is a critical issue indicating a potential systemic problem. Here are the likely causes:
-
Incorrect Media: The use of specialized low-salt sensitivity testing media can lead to false-positive results with Enterobacteriaceae.[3] Ensure you are using a non-selective medium like Mueller-Hinton Agar or Nutrient Agar with the appropriate salt concentration (typically 0.5% NaCl).[2][3][4] Some Vibrio species require salt for growth, so testing may be performed on media with and without added salt.[1]
-
Contamination: The QC strain may be contaminated. Streak the QC strain for isolation on an appropriate medium to ensure purity and repeat the test from a single, well-isolated colony.
-
Incorrect Disk: Verify that you are using O/129 disks and not another antimicrobial agent by mistake.
Q6: I am seeing a very small or unclear zone of inhibition for my Vibrio control. What should I do?
An indistinct zone can compromise the accuracy of your interpretation. Consider the following:
-
Inoculum Density: The inoculum should be standardized to a 0.5 McFarland turbidity standard.[1] An inoculum that is too dense can lead to smaller or absent zones of inhibition.
-
Plate Moisture: Excess moisture on the agar surface can interfere with disk contact and diffusion. Ensure plates are adequately dried before use.[1]
-
Disk Potency: O/129 disks should be stored at -20°C to maintain their potency.[2] Allow disks to reach room temperature before opening the container to prevent condensation.[1] Check the expiration date of the disks.[6][8]
Q7: My test isolate, which I suspect is Vibrio, is showing resistance to the 150 µg O/129 disk. Is my test failing?
Not necessarily. While most Vibrio species are susceptible to the 150 µg disk, some strains, including clinically significant ones like V. cholerae, have acquired resistance.[1][5][7] This resistance is often associated with resistance to other antibiotics like trimethoprim-sulfamethoxazole.[5][10] In this case, it is crucial to:
-
Confirm other biochemical characteristics: O/129 susceptibility is just one part of the identification process.[2] Correlate the result with other tests such as oxidase, indole, and arginine dihydrolase.[1]
-
Check QC Results: Ensure your susceptible and resistant QC strains are giving the expected results. If they are correct, the resistance in your test isolate is likely genuine.[11]
Data Summary Tables
Table 1: Interpretation of O/129 Susceptibility Test Results
| O/129 Disk (10 µg) | O/129 Disk (150 µg) | Interpretation | Typical Organisms |
| Zone of Inhibition | Zone of Inhibition | Susceptible (S) | Vibrio cholerae, Vibrio vulnificus[3] |
| No Zone | Zone of Inhibition | Partially Susceptible (PS) | Vibrio parahaemolyticus, Vibrio alginolyticus[3] |
| No Zone | No Zone | Resistant (R) | Aeromonas spp., some resistant Vibrio cholerae strains[3] |
Table 2: Quality Control Parameters
| QC Organism | ATCC Strain | Expected Result (150 µg disk) |
| Aeromonas hydrophila | 7966 | Resistant (No Zone)[1][9] |
| Vibrio fluvialis | 33809 | Susceptible (Zone of Inhibition)[1] |
| Vibrio parahaemolyticus | 17802 | Partially Susceptible[3][9] |
Experimental Protocols & Visualizations
Detailed Protocol for O/129 Disk Diffusion Test
This protocol is synthesized from standard microbiological procedures.[1][2][4]
1. Media Preparation and Quality Control:
-
Prepare Mueller-Hinton Agar (MHA) or a suitable non-selective agar like Nutrient Agar.[3][6] For testing Vibrio, which may be halophilic, a salt concentration of 0.5% NaCl is recommended.[2][4] Some protocols advise using two sets of plates: one with low salt (0.5%) and another with 4% NaCl to ensure growth.[1]
-
Pour plates to a uniform depth of 4 mm.[12]
-
Perform sterility checks on each new batch of media.
2. Inoculum Preparation:
-
From a pure, overnight culture, pick several colonies and suspend them in a suitable broth (e.g., Tryptone Soy Broth) or sterile saline (0.85%).[1][3]
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This is critical for correct interpretation.[1]
3. Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.[12]
-
Remove excess liquid by pressing the swab against the inside of the tube.[12]
-
Streak the entire surface of the MHA plate evenly in three directions, rotating the plate 60 degrees after each streak to ensure confluent growth.[2][12]
-
Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes.[1]
4. Disk Application:
-
Using sterile forceps, aseptically place one 10 µg and one 150 µg O/129 disk onto the agar surface.[2]
-
Ensure the disks are well-separated to prevent the zones of inhibition from overlapping.[2][3]
-
Gently press each disk to ensure complete contact with the agar.[1][6]
5. Incubation:
-
Invert the plates and incubate aerobically at 35-37°C for 18-24 hours.[1][2][4] Do not use a CO2 incubator.[1]
6. Result Measurement and Interpretation:
-
After incubation, measure the diameter of the zones of inhibition in millimeters (mm). Any visible zone is considered susceptible.[1][2]
-
Interpret the results as Susceptible, Partially Susceptible, or Resistant according to Table 1.
-
Compare the results of the QC strains with the expected ranges listed in Table 2. If QC results are out of specification, patient results cannot be reported.[11]
Experimental Workflow
Caption: Workflow for O/129 Susceptibility Testing.
Troubleshooting Logic for Unexpected Results
References
- 1. universe84a.com [universe84a.com]
- 2. dalynn.com [dalynn.com]
- 3. liofilchem.net [liofilchem.net]
- 4. d1vffmuvmgkypt.cloudfront.net [d1vffmuvmgkypt.cloudfront.net]
- 5. Occurrence of resistance to vibriostatic compound 0/129 in Vibrio cholerae 01 isolated from clinical and environmental samples in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. gcsmc.org [gcsmc.org]
- 9. trafalgarscientific.co.uk [trafalgarscientific.co.uk]
- 10. [Resistance of Vibrio cholerae 0:1 to the 0/129 compound and multiresistance to antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
- 12. gtfcc.org [gtfcc.org]
Impact of salt concentration on O/129 test results for halophilic vibrios
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of salt concentration on the O/129 susceptibility test for halophilic Vibrio species. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue 1: No Growth or Poor Growth of Vibrio Isolate on Test Medium
-
Question: My Vibrio isolate is not growing on the Mueller-Hinton agar (MHA) used for the O/129 test. What could be the cause?
-
Answer: Halophilic Vibrio species require sodium chloride (NaCl) for growth. Standard MHA may not contain sufficient salt. It is recommended to use a salt-containing medium, typically with 0.5% NaCl, as sodium ions stimulate the growth of all Vibrio species and are required by most.[1] For some halophilic species, a higher salt concentration may be necessary.
-
Troubleshooting Steps:
-
Verify Media Composition: Ensure that the MHA has been supplemented with NaCl. A final concentration of 0.5% is standard for many Vibrio species.[1]
-
Parallel Testing: For unknown or fastidious strains, it is advisable to perform the test in duplicate on MHA with 0.5% NaCl and MHA with a higher salt concentration, such as 4% NaCl, to ensure growth on at least one of the plates.[1]
-
Inoculum Quality: Confirm that a fresh, pure culture of the test organism was used to prepare the inoculum.
-
Incubation Conditions: Ensure that the plates are incubated aerobically at 35°C for 18-24 hours.
-
Issue 2: Unexpected O/129 Resistance in a Suspected Vibrio Isolate
-
Question: My isolate is phenotypically similar to a Vibrio species, but it appears resistant to the 150 µg O/129 disk. Could this be related to the salt concentration?
-
Answer: While most Vibrio species are susceptible to the 150 µg O/129 disk, there are several factors that could lead to apparent resistance. Suboptimal growth due to incorrect salt concentration can result in a smaller or absent zone of inhibition, which may be misinterpreted as resistance. Additionally, some strains of Vibrio cholerae have been reported to be resistant to O/129.[2]
-
Troubleshooting Steps:
-
Assess Growth Density: Evaluate the lawn of growth on the agar plate. If the growth is sparse, the zone of inhibition may not be clearly visible. Re-test with an optimized salt concentration to ensure robust growth.
-
Consider Species-Specific Requirements: Some Vibrio species are highly halophilic and may require higher salt concentrations for optimal growth and, consequently, for accurate susceptibility testing.
-
Rule out Acquired Resistance: Be aware that O/129 resistance has been reported in some Vibrio cholerae strains, which can be associated with resistance to other antimicrobials like trimethoprim.[2]
-
Confirm Identification: Use additional biochemical or molecular methods to confirm the identity of your isolate. Aeromonas species are phenotypically similar to Vibrio but are characteristically resistant to O/129.[1]
-
Issue 3: False Susceptibility of Non-Vibrio Species
-
Question: I suspect a non-Vibrio isolate is showing a zone of inhibition around the O/129 disk. Could the salt concentration be a factor?
-
Answer: Using specialized sensitivity testing media with low levels of sodium chloride may lead to false-positive results with members of the Enterobacteriaceae family.[2] It is crucial to use a well-characterized medium, such as Nutrient Agar or Columbia Agar with 0.5% NaCl, for this test.[2]
-
Troubleshooting Steps:
-
Media Selection: Ensure you are not using a low-salt medium intended for other types of antimicrobial susceptibility testing.
-
Perform Oxidase Test: Vibrio species are typically oxidase-positive, whereas many Enterobacteriaceae are oxidase-negative. This can be a key differentiating test.
-
Growth in the Absence of Salt: Test the organism's ability to grow in a nutrient broth without added NaCl. Most halophilic vibrios will not grow, whereas many other gram-negative bacteria will.
-
Frequently Asked Questions (FAQs)
-
What is the principle of the O/129 test? The O/129 test is a susceptibility test that utilizes the vibriostatic agent 2,4-diamino-6,7-diisopropylpteridine phosphate. It is primarily used to differentiate Vibrio species, which are generally susceptible, from Aeromonas species, which are typically resistant.[1] Different concentrations of O/129 (10 µg and 150 µg disks) can be used to further differentiate between various Vibrio species.
-
Why is salt concentration critical for this test? Most Vibrio species are halophilic, meaning they require salt for growth. The salt concentration of the testing medium directly impacts the growth rate and density of the bacterial lawn. Inadequate growth can lead to erroneous results, such as the misinterpretation of susceptibility or resistance.
-
What is the recommended salt concentration for the O/129 test? A non-selective medium containing 0.5% NaCl is commonly recommended for the O/129 disk test.[1] However, for some more demanding halophilic species, testing on a medium with a higher salt concentration (e.g., 4% NaCl) in parallel may be necessary.[1]
-
How do I interpret the results of the O/129 test?
-
Susceptible: Any zone of inhibition around the O/129 disk.
-
Resistant: No zone of inhibition around the O/129 disk.
-
Partially Sensitive: A zone of inhibition around the 150 µg disk but no zone around the 10 µg disk.
-
-
Are there any Vibrio species that are resistant to O/129? Yes, strains of Vibrio cholerae resistant to O/129 have been reported.[2] This resistance can sometimes be linked to resistance to other antimicrobial agents.
Data on Salt Concentration and Vibrio Growth
While specific quantitative data on the direct correlation between varying NaCl concentrations and the zone of inhibition in the O/129 test is limited in publicly available literature, the general growth requirements of halophilic vibrios in relation to salt concentration are well-documented. Optimal growth is a prerequisite for accurate susceptibility testing.
| Vibrio Species | Optimal NaCl Range for Growth | Notes |
| Vibrio parahaemolyticus | 1-9% | A moderate halophile with an absolute requirement for salt. |
| Vibrio vulnificus | 0.5-2.5% | Halophilic, naturally found in estuarine environments. |
| Vibrio alginolyticus | 1-10% | A strict halophile. |
| Vibrio cholerae | 0.5-1% | Not considered strictly halophilic, but growth is stimulated by NaCl. |
| Vibrio fluvialis | 0.5-3% | Halophilic, often requiring salt for growth. |
Note: The optimal NaCl concentration for the O/129 test should support robust growth of the specific Vibrio species being tested. The above table provides general guidance on growth ranges.
Experimental Protocols
Detailed Methodology for O/129 Disk Susceptibility Testing
-
Media Preparation:
-
Prepare Mueller-Hinton Agar (MHA) and supplement it with NaCl to a final concentration of 0.5% (w/v). For potentially highly halophilic strains, prepare a second set of plates with MHA supplemented with 4% NaCl.
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
From a pure, fresh culture of the Vibrio isolate, pick a few colonies and suspend them in a tube of sterile saline (0.85% NaCl) or Tryptone Soy Broth (TSB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and remove any excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.
-
Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes.
-
-
Disk Application:
-
Using sterile forceps, aseptically place one 10 µg and one 150 µg O/129 disk onto the inoculated agar surface.
-
Ensure the disks are sufficiently separated to prevent the zones of inhibition from overlapping.
-
Gently press each disk to ensure complete contact with the agar surface.
-
-
Incubation:
-
Invert the plates and incubate them aerobically at 35°C for 18-24 hours.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zones of complete inhibition around each disk.
-
Interpret the results as "Susceptible" if there is any zone of inhibition, or "Resistant" if there is no zone of inhibition.
-
Visualizations
References
Technical Support Center: Optimizing the Synthesis of Oxetanyl-Quinoline Derivatives
Welcome to the technical support center for the synthesis of oxetanyl-quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for higher yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing oxetanyl-quinoline derivatives?
A1: The synthesis of oxetanyl-quinoline derivatives typically involves the coupling of a pre-functionalized oxetane with a quinoline core. The most prevalent methods are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bonds) and the Buchwald-Hartwig amination (for C-N bonds). More recently, photoredox catalysis has emerged as a powerful technique for these transformations under mild conditions.
Q2: I am experiencing low yields in my Suzuki-Miyaura coupling of an oxetane derivative with a quinoline boronic acid. What are the potential causes?
A2: Low yields in Suzuki-Miyaura couplings can stem from several factors. Common issues include:
-
Catalyst deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Side reactions: Homocoupling of the boronic acid and protodeboronation (loss of the boronic acid group) are common side reactions that consume starting material.[1]
-
Incorrect choice of base or solvent: The base plays a crucial role in the transmetalation step. The solubility of the base and reactants is critical, and a combination of an inorganic base with an aqueous or co-solvent system is often required.[1][2]
-
Ligand selection: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging couplings, specialized ligands like those from the Buchwald group may be necessary.
Q3: What are some common side products I should look out for?
A3: Besides the desired oxetanyl-quinoline product, several side products can form, complicating purification and reducing yield. These include:
-
Homocoupling products: Biquinolines (from the coupling of two quinoline molecules) or bi-oxetanes.
-
Protodeboronated quinoline: The quinoline boronic acid can lose its boronic acid group, reverting to the parent quinoline.
-
Products from oxetane ring-opening: Oxetanes can be unstable under harsh acidic or high-temperature conditions, leading to ring-opened byproducts.
Q4: How can I purify my oxetanyl-quinoline product effectively?
A4: Oxetanyl-quinoline derivatives are often polar compounds. Column chromatography on silica gel is a common purification method.[3][4][5] A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is typically effective.[3][4] For basic quinoline derivatives that may streak on silica, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve separation.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Ensure proper handling under an inert atmosphere. | Palladium catalysts, especially Pd(0) species, are sensitive to oxygen. |
| Poor Reagent Quality | Check the purity of the halo-oxetane and quinoline boronic acid. Boronic acids can degrade over time. | Impurities in starting materials can poison the catalyst or lead to side reactions. |
| Inefficient Base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered and dry. Consider using an aqueous solution of the base. | The choice of base is critical for the transmetalation step and can significantly impact yield.[1][2] |
| Suboptimal Solvent System | Try different solvent mixtures such as dioxane/water, toluene/water, or THF/water.[2] | Solvent affects the solubility of reactants and the efficacy of the base. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Monitor for decomposition of starting materials or product. | Some Suzuki couplings require higher temperatures to proceed at a reasonable rate. |
Issue 2: Formation of Significant Side Products
| Side Product | Troubleshooting Step | Rationale |
| Homocoupling of Boronic Acid | Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Ensure rigorous deoxygenation of the reaction mixture. | Excess oxygen can promote the oxidative homocoupling of the boronic acid.[1] |
| Protodeboronation | Use a milder base or a non-aqueous solvent system if possible. Minimize reaction time. | The presence of water and a strong base can facilitate the cleavage of the C-B bond. |
| Oxetane Ring Opening | Avoid strongly acidic conditions and excessively high temperatures. | The strained four-membered oxetane ring can be susceptible to cleavage under harsh conditions. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Halo-Oxetane with a Quinoline Boronic Acid
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Halo-oxetane (e.g., 3-bromooxetane) (1.0 equiv)
-
Quinoline boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the halo-oxetane, quinoline boronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize hypothetical yield data based on common optimization parameters for cross-coupling reactions.
Table 1: Optimization of Base and Solvent for Suzuki-Miyaura Coupling
| Entry | Base (2.0 equiv) | Solvent (v/v) | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 45 |
| 2 | Cs₂CO₃ | Toluene/H₂O (4:1) | 100 | 65 |
| 3 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 72 |
| 4 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 85 |
| 5 | K₃PO₄ | THF/H₂O (4:1) | 80 | 78 |
Table 2: Optimization of Palladium Catalyst and Ligand for Suzuki-Miyaura Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | 90 | 55 |
| 2 | Pd₂(dba)₃ (2.5) | SPhos (5) | 90 | 88 |
| 3 | Pd(PPh₃)₄ (5) | - | 90 | 75 |
| 4 | PdCl₂(dppf) (5) | - | 90 | 82 |
Visualizations
Caption: General experimental workflow for the synthesis of oxetanyl-quinoline derivatives.
References
Technical Support Center: Overcoming Solubility Challenges with Antibacterial Agent 129 in In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Antibacterial agent 129 during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is solubility a concern?
This compound is an investigational compound. Depending on the specific chemical entity being referenced, it could be an oxetanyl-quinoline derivative with antibacterial and antifungal properties or a cephalosporin known as SCE-129.[1][2] As with many new chemical entities in drug discovery, poor aqueous solubility can be a significant hurdle.[3][4] Inadequate solubility can lead to precipitation in assay media, resulting in inaccurate and unreliable data for crucial parameters like Minimum Inhibitory Concentration (MIC) and cytotoxicity.[5][6]
Q2: My this compound, dissolved in DMSO, precipitates when added to my culture medium. What should I do?
This is a common issue when a compound is highly soluble in a strong organic solvent like DMSO but has poor aqueous solubility.[6] The DMSO stock solution, when introduced to the aqueous culture medium, gets diluted, and the compound crashes out of solution.
Troubleshooting Steps:
-
Optimize DMSO Concentration: Determine the highest tolerable DMSO concentration for your specific cell line or assay system. Many cell lines can tolerate DMSO up to 0.5-1% (v/v), but this should be empirically determined.[7] Try to use the most dilute stock solution of this compound possible to minimize the final DMSO concentration in your assay.[6]
-
Serial Dilution Strategy: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the culture medium. This gradual change in solvent composition can sometimes prevent immediate precipitation.
-
Pre-warm the Medium: Adding the compound to a pre-warmed medium (e.g., 37°C) can sometimes improve solubility.[8]
-
Consider Alternative Solvents: If DMSO is problematic, other organic solvents with different polarity profiles could be tested, such as ethanol, propylene glycol, or polyethylene glycol (PEG).[9][10] However, the compatibility and potential antibacterial activity of these solvents must be carefully evaluated.[9]
Q3: What are some alternative methods to improve the solubility of this compound without using high concentrations of organic solvents?
Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds for in vitro testing.[11]
-
pH Adjustment: If this compound has ionizable groups (acidic or basic), adjusting the pH of the solvent or assay medium can significantly increase its solubility.[12][13] For basic compounds, lowering the pH can increase solubility, while for acidic compounds, increasing the pH can be beneficial.
-
Use of Co-solvents: A mixture of water and a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds.[14] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols.[4]
-
Surfactants/Detergents: For non-cell-based assays, non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (0.01-0.05%) can aid in solubilization.[5] However, these are generally not suitable for cell-based assays as they can be cytotoxic above their critical micelle concentration.[5]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[13][15] This is a widely used technique in pharmaceutical formulation.
Troubleshooting Guide
Problem: Inconsistent MIC values for this compound.
| Potential Cause | Troubleshooting Action |
| Precipitation of the agent in the broth. | Visually inspect the wells for any precipitate. Use a phase-contrast microscope to check for micro-precipitates. If precipitation is observed, refer to the solubility enhancement strategies mentioned in the FAQs. |
| Binding of the agent to plasticware. | Consider using low-binding microplates. Include control wells with the agent but without bacteria to assess potential loss of compound over time. |
| Inaccurate stock solution concentration. | Ensure the stock solution is fully dissolved before making dilutions. Use of sonication or gentle warming might be necessary.[5] For "Anticancer agent 129," ultrasonic treatment is noted as necessary for dissolving it in DMSO.[16] |
Problem: Observed cytotoxicity at concentrations where no antibacterial effect is seen.
| Potential Cause | Troubleshooting Action |
| Toxicity of the solvent. | Run a solvent toxicity control with the same concentrations of the solvent used in the experiment but without the antibacterial agent. If the solvent is toxic, reduce its concentration or explore alternative, less toxic solvents.[10] |
| Precipitate-induced cytotoxicity. | Fine precipitates can be cytotoxic to cells. Ensure the agent is fully dissolved in the final assay medium. Consider sterile filtering the final solution before adding it to the cells, although this may reduce the effective concentration if the compound adsorbs to the filter. |
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for compounds identified as "agent 129" and common solvents used in in vitro assays.
Table 1: Reported In Vitro Activity of "Agent 129" Variants
| Compound Name | Description | Reported Activity (MIC) | Reference |
| This compound | Oxetanyl-quinoline derivative | 31.25 µM against P. mirabilis and B. subtilis | [1] |
| 31.25 µM against A. niger (antifungal) | [1] | ||
| 57.73 µM for M. tuberculosis H37Rv | [1] | ||
| SCE-129 | Cephalosporin | Tenfold more active than carbenicillin against P. aeruginosa | [2] |
Table 2: Solubility and Recommended Usage of Common Solvents
| Solvent | Properties | Typical Concentration in Cell Culture | Notes |
| DMSO | Aprotic, amphipathic organic solvent.[7] | < 1% (v/v), ideally < 0.5% | Can have biological effects on its own.[7] A stock solution of "Anticancer agent 129" in DMSO is noted to be 125 mg/mL (453.97 mM).[16] |
| Ethanol | Polar protic solvent. | < 1% (v/v) | Can be toxic to some cell lines at higher concentrations.[9] |
| Polyethylene Glycol (PEG-400) | Water-miscible polymer. | Varies, often used in mixtures. | Generally considered low toxicity. A 55% PEG-400 + 45% ethanol mixture has been used as a solvent.[10] |
| Propylene Glycol | Water-miscible organic solvent. | < 1% (v/v) | Considered a low-toxicity solvent.[9] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Dilutions of a Poorly Soluble Compound
-
Stock Solution Preparation:
-
Weigh the required amount of this compound in a sterile, appropriate container (e.g., a glass vial).
-
Add the desired volume of a suitable organic solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Facilitate dissolution by vortexing and, if necessary, brief sonication in a water bath.[5] Ensure the compound is completely dissolved.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter compatible with the solvent.
-
-
Preparation of Working Dilutions:
-
Perform serial dilutions of the stock solution in the appropriate cell culture or assay medium.
-
To minimize precipitation, add the stock solution to the medium while gently vortexing or swirling the tube.
-
Visually inspect each dilution for any signs of precipitation.
-
Visualizations
Below are diagrams illustrating key workflows and concepts related to overcoming solubility issues.
Caption: Workflow for preparing and diluting a poorly soluble compound.
Caption: Decision tree for troubleshooting precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro antibacterial activity and beta-lactamase stability of SCE-129, a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. medchemexpress.com [medchemexpress.com]
Addressing inconsistent MIC values for oxetanyl-quinoline compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent Minimum Inhibitory Concentration (MIC) values for novel oxetanyl-quinoline compounds.
Troubleshooting Guide for Inconsistent MIC Values
This guide is designed to help you identify and resolve common issues that can lead to variability in MIC results for oxetanyl-quinoline compounds.
Q1: My MIC values for a new oxetanyl-quinoline derivative are fluctuating between experiments. What are the primary factors I should investigate?
A1: Inconsistent MIC values for novel compounds often stem from a few key areas. We recommend a systematic review of your experimental process, focusing on the following:
-
Compound Solubility and Stability: Novel synthetic compounds like oxetanyl-quinolines may have limited solubility in standard aqueous media. Precipitation of the compound can lead to a lower effective concentration and thus erroneously high MIC values. Similarly, the stability of the compound under incubation conditions (temperature, pH) can affect its activity.
-
Inoculum Preparation: The density of the bacterial inoculum is critical. An inoculum that is too dense can overwhelm the antimicrobial agent, leading to higher MICs, while a sparse inoculum can result in artificially low values.
-
Media and Reagent Quality: The composition of the culture medium, including pH and cation concentration, can significantly impact the activity of quinolone-class antibiotics. Variations in media batches or improper preparation can be a source of inconsistency.
-
Adherence to Protocol: Minor deviations from standardized protocols (e.g., incubation time, temperature) can lead to significant variations in results.
Q2: I suspect my oxetanyl-quinoline compound is precipitating in the assay medium. How can I address this?
A2: Solubility is a common challenge with new chemical entities. Here are several steps you can take to mitigate this issue:
-
Use of a Co-Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of poorly soluble compounds.[1][2][3] It is crucial to ensure the final concentration of DMSO in your assay does not exceed a level that affects bacterial growth (typically ≤1%). Always include a solvent control (media with the highest concentration of DMSO used, without the compound) to verify it has no inhibitory effect on the test organism.
-
Visual Inspection: Before and after incubation, visually inspect the wells of your microtiter plate for any signs of precipitation. You can also check this under a microscope.
-
Stock Solution Preparation: Prepare a high-concentration stock solution in a suitable solvent (like 100% DMSO) and then dilute it into the broth medium for your serial dilutions.[3] This can help maintain solubility.
-
Sonication: Briefly sonicating the stock solution or the initial dilutions in the broth can sometimes help to dissolve the compound more effectively.[1]
Q3: The endpoints of my MIC assay are difficult to read, especially with "trailing" growth. How should I interpret these results?
A3: Trailing, which is the persistence of a small amount of bacterial growth over a range of concentrations, can make it difficult to determine the true MIC.
-
Standardized Reading Time: Adhere strictly to the recommended incubation time as specified by protocols like those from the Clinical and Laboratory Standards Institute (CLSI). Reading too early or too late can affect the interpretation. For some drug-bug combinations, a 24-hour reading might be more appropriate than a 48-hour one to avoid misinterpreting trailing as resistance.[4][5][6][7][8]
-
Growth Cutoff: The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits visible growth. For broth microdilution, this is often determined by observing the well with the lowest drug concentration that is as clear as the sterile control well. Some laboratories use a spectrophotometric reader and define the MIC as the concentration that inhibits ~80% or 90% of growth compared to the positive control.
-
Visual Aids: Using a reading aid, such as a magnifying mirror or a plate reader, can help in making a more consistent determination of the endpoint.
Frequently Asked Questions (FAQs)
Q1: What is the recommended standard protocol for determining the MIC of oxetanyl-quinoline compounds?
A1: For new antimicrobial agents, it is highly recommended to follow the guidelines established by a standards organization such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10] The broth microdilution method is a commonly used and well-standardized technique.[11][12][13]
Q2: How should I prepare the stock solution of my oxetanyl-quinoline compound?
A2: For a novel compound with unknown solubility, a good starting point is to prepare a stock solution at a high concentration (e.g., 10 mg/mL or 100x the highest desired test concentration) in 100% DMSO. This stock can then be serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) for the assay. Remember to perform a solvent toxicity control.
Q3: What quality control (QC) measures are essential for reliable MIC testing?
A3: Robust quality control is fundamental for ensuring the accuracy and reproducibility of your MIC results. Key QC measures include:
-
Use of Reference Strains: Always include well-characterized reference strains with known MIC values for standard antibiotics in every experiment.[14][15][16] Common QC strains include Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853.[15]
-
Growth and Sterility Controls: Each assay must include a positive control (bacteria in broth without the compound) to ensure adequate growth and a negative control (broth only) to check for contamination.
-
Monitoring Reagents and Equipment: Regularly check the quality of your media, the calibration of your pipettes and incubators, and the potency of your control antibiotics.
Q4: Can the oxetanyl moiety itself interfere with the MIC assay?
A4: While there is no widely reported specific interference of the oxetanyl group with standard MIC assay components, its presence can influence the physicochemical properties of the quinoline compound, such as solubility, lipophilicity, and chemical stability. These properties can, in turn, affect the compound's behavior in the assay medium. It is therefore important to follow the troubleshooting steps related to compound handling and solubility.
Data Presentation
Consistent and detailed recording of experimental parameters is crucial for troubleshooting. Below are tables summarizing factors that can cause MIC variability and a template for recording your experimental details.
Table 1: Common Factors Leading to Inconsistent MIC Values
| Factor Category | Specific Parameter | Potential Impact on MIC |
| Test Compound | Poor Solubility/Precipitation | Falsely increases MIC |
| Degradation/Instability | Falsely increases MIC | |
| Bacterial Inoculum | Inoculum density too high | Falsely increases MIC |
| Inoculum density too low | Falsely decreases MIC | |
| Mixed or incorrect culture | Unreliable and incorrect results | |
| Culture Medium | Incorrect pH | Can increase or decrease MIC depending on the compound |
| Variation in cation (Mg²⁺, Ca²⁺) concentration | Can affect quinolone activity, often increasing the MIC | |
| Batch-to-batch variability | Inconsistent results | |
| Incubation | Incorrect temperature | Affects bacterial growth rate and can alter MIC |
| Incorrect duration | Can lead to trailing growth and falsely high MICs if too long | |
| Reading & Interpretation | Subjective endpoint determination | High inter-operator variability |
| Incorrect handling of trailing growth | Falsely increases MIC |
Table 2: Experimental Parameters Recording Template
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Date | |||
| Compound ID & Batch | |||
| Solvent for Stock | |||
| Stock Concentration | |||
| Bacterial Strain(s) | |||
| Inoculum Prep Method | |||
| Final Inoculum (CFU/mL) | |||
| Culture Medium & Batch | |||
| Incubation Time (hrs) | |||
| Incubation Temp (°C) | |||
| QC Strain & MIC Result | |||
| MIC for Test Compound | |||
| Observations (e.g., precip.) |
Experimental Protocols
Detailed Protocol: Broth Microdilution MIC Assay
This protocol is based on CLSI guidelines and is suitable for determining the MIC of novel oxetanyl-quinoline compounds.
-
Preparation of Compound Stock Solution: a. Weigh a precise amount of the oxetanyl-quinoline compound. b. Dissolve in 100% DMSO to a concentration of 100 times the highest concentration to be tested (e.g., 12.8 mg/mL for a top concentration of 128 µg/mL). c. Store the stock solution at -20°C or as recommended for the compound's stability.
-
Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism. b. Transfer the colonies to a tube of sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Within 15 minutes, dilute this adjusted suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]
-
Preparation of Microtiter Plate: a. In a 96-well microtiter plate, add 100 µL of CAMHB to all wells except the first column. b. Prepare an intermediate dilution of your compound stock in CAMHB. For example, add 4 µL of the 100x stock to 196 µL of CAMHB to create a 2x working solution of your highest concentration. c. Add 200 µL of this 2x working solution to the first well of each row for the test compound. d. Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing across the plate. Discard 100 µL from the last well in the dilution series. e. Set aside wells for a positive control (broth only, no compound) and a negative/sterility control (broth only, no bacteria). If using a solvent, include a solvent control (broth with the highest concentration of DMSO).
-
Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension (from step 2d) to each well (except the sterility control). This will bring the final volume to 200 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL. b. Seal the plate (e.g., with an adhesive film) to prevent evaporation. c. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpreting Results: a. Following incubation, place the plate on a dark, non-reflective surface. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). Use a reading aid if necessary. c. Check your controls: The sterility control should be clear, the growth control should be turbid, and the QC strain MIC should be within the acceptable range.
Visualizations
Below are diagrams to illustrate key experimental and logical workflows.
Caption: Mechanism of action for quinolone antibiotics.
Caption: Troubleshooting workflow for inconsistent MICs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. journals.asm.org [journals.asm.org]
- 7. Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. EUCAST: Bacteria [eucast.org]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
- 13. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbiologyclass.net [microbiologyclass.net]
- 15. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 16. bsac.org.uk [bsac.org.uk]
- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Plasmid-Mediated Resistance to Vibriostatic Agent O/129
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the vibriostatic agent O/129 and encountering plasmid-mediated resistance in Vibrio species.
Frequently Asked Questions (FAQs)
Q1: What is the vibriostatic agent O/129 and what is its mechanism of action?
A1: The vibriostatic agent O/129, chemically known as 2,4-diamino-6,7-diisopropylpteridine, is a selective inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2][3][4] DHFR is a crucial enzyme in the folic acid biosynthesis pathway, responsible for converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidine, and certain amino acids. By inhibiting DHFR, O/129 disrupts DNA synthesis and repair, leading to a bacteriostatic effect on susceptible bacteria.[1][3]
Q2: We are observing resistance to O/129 in our Vibrio isolates. Is this expected?
A2: Yes, resistance to O/129 in Vibrio species, including Vibrio cholerae, has been reported.[5][6][7] While O/129 has traditionally been used to differentiate Vibrio species from other bacteria like Aeromonas, the emergence of resistant strains can complicate this identification.[5]
Q3: What is the molecular basis for O/129 resistance?
A3: O/129 resistance is often linked to the presence of a resistant variant of the dihydrofolate reductase (DHFR) enzyme. This resistance is frequently associated with trimethoprim resistance, as both compounds target the same enzyme.[7][8] The resistance can be mediated by genes, such as dfrA1, which encode for a DHFR enzyme that has a low affinity for O/129 and trimethoprim.[8][9] These resistance genes can be located on the chromosome or on mobile genetic elements like plasmids or integrating conjugative elements (ICEs), such as SXT constins.[10]
Q4: Is O/129 resistance in Vibrio always mediated by plasmids?
A4: No, O/129 resistance is not always plasmid-mediated. There are conflicting reports in the literature. Some studies have demonstrated that O/129 resistance is transferable via plasmids.[10] However, other research has concluded that in certain isolates, the resistance is not plasmid-mediated and is likely encoded on the chromosome.[6] Therefore, it is essential to experimentally determine the genetic basis of resistance in your specific isolates.
Troubleshooting Guides
Troubleshooting O/129 Susceptibility Testing (Disk Diffusion)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No zone of inhibition around O/129 disks for a known susceptible control strain. | 1. Inactive O/129 disks (improper storage or expired).2. Incorrect incubation conditions (temperature, time).3. Media composition issues (e.g., incorrect salt concentration). | 1. Check the expiration date of the disks and ensure they have been stored at -20°C to 8°C. Use a new batch of disks.2. Verify incubator temperature is set to 35-37°C and incubation time is 18-24 hours.3. Ensure the use of Mueller-Hinton agar with a salt (NaCl) concentration of 0.5%. Some Vibrio species require salt for growth. |
| A very small or hazy zone of inhibition, making interpretation difficult. | 1. Inoculum density is too high.2. Mixed culture.3. Partial resistance. | 1. Prepare a fresh inoculum suspension adjusted to a 0.5 McFarland turbidity standard.2. Re-streak the isolate to ensure a pure culture before repeating the test.3. Report the result as observed. Consider determining the Minimum Inhibitory Concentration (MIC) for a more quantitative measure of susceptibility. |
| A susceptible isolate appears resistant. | 1. Incorrect media used (e.g., media with high thymidine content can interfere with DHFR inhibitors).2. Spontaneous mutation. | 1. Use Mueller-Hinton agar as the standard medium.2. Re-test the isolate from the original stock. If resistance persists, it may be a true resistant variant. |
Data Presentation
Table 1: Representative Minimum Inhibitory Concentrations (MICs) of O/129 for Vibrio Species
| Organism | Phenotype | O/129 MIC (µg/mL) | Reference |
| Vibrio cholerae MP-1 | Resistant | >40 | |
| Vibrio aestuarianus MP-2 | Susceptible | ~10 | |
| Vibrio vulnificus MP-3 | Susceptible | ~5 | |
| Vibrio natriegens | Partially Sensitive | 40-60 | |
| Vibrio alginolyticus | Partially Sensitive | 1-50 | |
| Vibrio cholerae | Susceptible | 2-7.5 |
Experimental Protocols & Visualizations
Investigating the Genetic Basis of O/129 Resistance
This workflow outlines the steps to determine if O/129 resistance in a Vibrio isolate is plasmid-mediated.
References
- 1. protocols.io [protocols.io]
- 2. universe84a.com [universe84a.com]
- 3. Occurrence of resistance to vibriostatic compound 0/129 in Vibrio cholerae 01 isolated from clinical and environmental samples in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitivity to O/129 [atlas.sund.ku.dk]
- 5. Antibiotic-Resistant Vibrio cholerae O1 and Its SXT Elements Associated with Two Cholera Epidemics in Kenya in 2007 to 2010 and 2015 to 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Resistance of Vibrio cholerae 0:1 to the 0/129 compound and multiresistance to antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genomic insights into the dynamic antibiotic resistance landscape of Vibrio cholerae during the Cholera outbreak 2022 in Odisha, India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasmid trimethoprim resistance in Vibrio cholerae: migration of the type I dihydrofolate reductase gene out of the Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dalynn.com [dalynn.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: O/129 Disks - Storage, Handling, and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling O/129 (Vibriostatic Agent) disks to maintain their potency and ensure accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary use of O/129 disks?
A1: O/129 disks are used for the differentiation of Vibrio species from other Gram-negative bacteria, particularly Aeromonas species.[1][2][3][4] Vibrio species are generally susceptible to the vibriostatic agent 2,4-diamino-6,7-diisopropylpteridine (O/129), while Aeromonas species are typically resistant.[1][2][3] The differential susceptibility can also be used to distinguish between different Vibrio species.[1][5]
Q2: What are the optimal storage conditions for O/129 disks?
A2: To maintain optimal potency, O/129 disks should be stored in a dry, dark environment. For long-term storage, a temperature of -20°C is recommended.[1][2][3] For shorter periods, storage at 2-8°C is acceptable.[3][6] Always refer to the manufacturer's specific instructions for the longest shelf life.
Q3: What is the shelf life of O/129 disks?
A3: When stored at -20°C, O/129 disks can have a shelf life of up to 26 weeks from the date of manufacture.[1] It is crucial to check the expiration date on the packaging before use.[3]
Q4: Should the disks be brought to room temperature before use?
A4: Yes, it is essential to allow the O/129 disk cartridges to equilibrate to room temperature before opening the package.[2] This prevents condensation from forming on the cold disks, which can lead to a loss of potency.
Q5: What type of media should be used for testing with O/129 disks?
A5: A non-selective medium containing 0.5% sodium chloride (NaCl) is recommended, as most Vibrio species require sodium ions for growth.[1][3] Mueller-Hinton agar with 0.5% NaCl is a commonly used medium.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No zone of inhibition with a known susceptible control strain (e.g., Vibrio cholerae) | 1. Loss of disk potency: Disks may have been stored improperly (e.g., at room temperature, exposed to moisture or light) or have expired.[1][2][3][6] 2. Incorrect incubation conditions: The incubation temperature or duration may be incorrect. 3. Improper media: The medium may lack the necessary NaCl concentration for Vibrio growth.[1][3] | 1. Verify storage conditions and expiration date. Use a new lot of disks known to be stored correctly. 2. Confirm incubation parameters. Incubate aerobically at 35-37°C for 18-24 hours.[1][3] 3. Ensure the correct medium is used. Prepare fresh Mueller-Hinton agar with 0.5% NaCl. |
| Inconsistent zone sizes between experiments | 1. Variation in inoculum density: The turbidity of the bacterial suspension was not standardized. 2. Inconsistent disk placement: Disks were not pressed firmly onto the agar surface. 3. Non-uniform lawn of bacteria: The inoculum was not spread evenly across the plate. | 1. Standardize the inoculum. Adjust the bacterial suspension to a 0.5 McFarland turbidity standard.[2] 2. Ensure proper disk application. Use sterile forceps to press each disk gently onto the agar to ensure complete contact.[2][6] 3. Create a uniform lawn. Streak the plate in three directions to ensure confluent growth.[1] |
| Unexpected resistance in a typically susceptible species | 1. Spontaneous resistance: Some strains of Vibrio cholerae have been reported to be resistant to O/129.[2][6][7] 2. Incorrect organism identification: The isolate may not be a Vibrio species. | 1. Confirm with other identification methods. Perform additional biochemical or molecular tests to verify the species. 2. Test with both 10µg and 150µg disks. Different concentrations can help in differentiating species and detecting partial sensitivity.[1][3] |
Data Presentation
Table 1: Recommended Storage Conditions for O/129 Disks
| Condition | Temperature | Duration | Reference |
| Long-term Storage | -20°C | Up to 26 weeks | [1][3] |
| Short-term Storage | 2-8°C | Refer to manufacturer | [3][6] |
Table 2: Quality Control Organisms and Expected Results
| Organism | ATCC Strain | Expected Result (150µg disk) | Reference |
| Vibrio metschnikovii | 7708 | Sensitive | [1] |
| Vibrio parahaemolyticus | 17802 | Partially sensitive | [1][3] |
| Aeromonas hydrophila | 49140 / 7966 | Resistant | [1][2] |
Experimental Protocols
Protocol 1: O/129 Disk Susceptibility Testing
-
Prepare Inoculum: From a pure, 18-24 hour culture, prepare a bacterial suspension in a suitable broth (e.g., Tryptone Soy Broth) and adjust the turbidity to match a 0.5 McFarland standard.[2]
-
Inoculate Plate: Using a sterile cotton swab, inoculate a Mueller-Hinton agar plate containing 0.5% NaCl by streaking in three directions to obtain a uniform, confluent lawn of growth.[1] Allow the plate to dry for 3-5 minutes.[2]
-
Apply Disks: Aseptically apply the O/129 disks (typically 10µg and 150µg) onto the surface of the agar.[1] Ensure the disks are spaced far enough apart to prevent the zones of inhibition from overlapping. Gently press the disks to ensure they adhere to the agar.[2][6]
-
Incubate: Invert the plates and incubate aerobically at 35-37°C for 18-24 hours.[1][3]
-
Interpret Results: Measure the diameter of the zones of inhibition. Any zone of inhibition around the 150µg disk is generally considered susceptible.[2]
Visualizations
Caption: Experimental workflow for O/129 disk susceptibility testing.
Caption: Troubleshooting flowchart for unexpected O/129 disk results.
References
- 1. dalynn.com [dalynn.com]
- 2. universe84a.com [universe84a.com]
- 3. d1vffmuvmgkypt.cloudfront.net [d1vffmuvmgkypt.cloudfront.net]
- 4. hardydiagnostics.com [hardydiagnostics.com]
- 5. [Vibrio and aeromonad sensitivity to the vibriostatic O 129] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. liofilchem.net [liofilchem.net]
- 7. bio-rad.com [bio-rad.com]
Technical Support Center: Refining Experimental Conditions for Quinoline Derivatives Against Gram-positive Bacteria
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental conditions for testing quinoline derivatives against Gram-positive bacteria.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during antimicrobial susceptibility testing of quinoline derivatives.
1. Compound Solubility and Precipitation
-
Question: My quinoline derivative is precipitating out of the Mueller-Hinton Broth (MHB) during my experiment. What can I do?
-
Answer: Quinoline derivatives can be hydrophobic and have limited solubility in aqueous media like MHB.[1][2][3] Here are several troubleshooting steps:
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for these compounds.[4] Ensure the final concentration of DMSO in your assay is low, typically ≤1%, as higher concentrations can inhibit bacterial growth or interact with the test compound.[4][5][6][7]
-
pH Adjustment: The solubility of quinoline is pH-dependent.[2][3] Since it is a weak base, solubility increases in acidic conditions.[2] You might consider adjusting the pH of your stock solution, but be cautious as the pH of the final testing medium should remain within the optimal range for bacterial growth.
-
Stock Concentration: Prepare a higher concentration stock solution in a suitable solvent and use a smaller volume to achieve the final desired concentration in the assay. This minimizes the amount of solvent introduced into the well.
-
Pre-warming Media: Gently warming the MHB before adding the compound solution can sometimes help maintain solubility.
-
-
Question: Can the solvent I use affect the antibacterial activity of my compound?
-
Answer: Yes, solvents can influence the outcome of susceptibility tests. DMSO, while widely used, has been reported to have its own antimicrobial effects at concentrations of 4% and beyond.[4] It can also potentiate the effect of the antibacterial compound under investigation even at lower concentrations.[4] It is crucial to run a solvent control (media with the same concentration of solvent used for the test compound) to ensure that the observed antibacterial activity is due to your compound and not the solvent.[8]
2. Inconsistent or Non-Reproducible MIC Results
-
Question: I am getting variable Minimum Inhibitory Concentration (MIC) results for the same quinoline derivative across different experiments. What could be the cause?
-
Answer: Inconsistent MIC results can stem from several factors.[9][10] Here are some common areas to check:
-
Inoculum Preparation: The bacterial inoculum must be standardized. A common method is to adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[11] Inconsistency in the starting bacterial concentration will lead to variable MICs.
-
Compound Homogeneity: Ensure your stock solution and all subsequent dilutions are thoroughly mixed. Inadequate mixing can lead to concentration gradients in the microplate wells.[9]
-
Pipetting Errors: Inaccurate pipetting can significantly alter the final concentrations of the compound and bacteria in the wells. Calibrate your pipettes regularly.
-
Incubation Conditions: Maintain consistent incubation temperature (typically 35-37°C) and duration (18-24 hours).[8][12] Variations can affect bacterial growth rates and, consequently, the MIC.
-
Quality Control: Regularly test reference strains with known MIC values for standard antibiotics to ensure your methodology and reagents are performing correctly.[13][14][15][16][17]
-
-
Question: What do "trailing" or "skipped" wells mean in a broth microdilution assay?
-
Answer:
-
Trailing: This refers to reduced but still visible growth over a range of concentrations, making it difficult to determine a clear MIC endpoint. This can be due to the compound being bacteriostatic rather than bactericidal, or issues with the compound's stability or solubility.
-
Skipped Wells: This is when a well with a higher concentration of the compound shows growth, while a well with a lower concentration does not. This is almost always due to technical errors such as pipetting mistakes or cross-contamination.
-
3. Interpreting Results
-
Question: How do I differentiate between bactericidal and bacteriostatic activity?
-
Answer: The MIC assay only determines the concentration that inhibits visible growth (bacteriostatic).[18][19] To determine the concentration that kills the bacteria (bactericidal), you need to perform a Minimum Bactericidal Concentration (MBC) assay.[12][18][19][20][21] Generally, a compound is considered bactericidal if the MBC is no more than four times the MIC.[19]
-
Question: My compound has a low MIC but a very high MBC. What does this indicate?
-
Answer: This suggests that your compound is likely bacteriostatic, meaning it inhibits bacterial growth but does not kill the bacteria at those concentrations. For certain applications, a bacteriostatic agent is sufficient, while for others, particularly in immunocompromised patients, a bactericidal agent is preferred.[18]
Data Presentation
Table 1: Example MIC Values of Novel Quinoline Derivatives against Gram-positive Bacteria
| Compound | MRSA (μg/mL) | MRSE (μg/mL) | VRE (μg/mL) | Reference |
| Derivative 6c | 0.75 | 2.50 | 0.75 | [22][23] |
| Derivative 6l | 1.25 | 3.75 | 1.25 | [22] |
| Derivative 6o | 1.25 | 5.00 | 1.25 | [22] |
| Derivative 6 | 1.5 | 6.0 | 3.0 | [24] |
| Derivative 7 | 1.5 | 3.0 | 1.5 | [24] |
| Hybrid 5d | 0.125 - 8 | - | - | [25][26] |
| Daptomycin (Control) | 0.50 | 1.0 | 0.50 | [22] |
MRSA: Methicillin-resistant Staphylococcus aureus; MRSE: Methicillin-resistant Staphylococcus epidermidis; VRE: Vancomycin-resistant Enterococcus.
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)
This protocol is a standard method for determining the MIC of an antimicrobial agent.[27][28]
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the Gram-positive bacterium.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Preparation of Quinoline Derivative Dilutions:
-
Dissolve the quinoline derivative in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions. This will bring the final volume to 200 µL and the bacterial concentration to the target of 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only) on each plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
2. Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC is determined following the MIC assay to ascertain the killing activity of the compound.[8][12][20][21]
-
Subculturing from MIC Plate:
-
Following the MIC determination, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.
-
From each of these wells, aspirate a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at 37°C for 24 hours.
-
-
Reading the MBC:
3. Minimum Biofilm Inhibitory Concentration (MBIC) Assay Protocol
This assay determines the concentration of a compound required to inhibit the formation of a biofilm.[32][33][34]
-
Biofilm Formation:
-
Add a standardized bacterial suspension to the wells of a 96-well plate.
-
Incubate the plate for a sufficient time (e.g., 24 hours) to allow for biofilm formation. The optimal medium for biofilm growth may need to be determined empirically; tryptic soy broth with 1% glucose is often effective for staphylococci and enterococci.[33]
-
-
Washing:
-
Gently wash the wells with a sterile buffer (e.g., PBS) to remove planktonic (free-floating) bacteria, leaving the adhered biofilm.
-
-
Addition of Compound and Incubation:
-
Add fresh growth medium containing serial dilutions of the quinoline derivative to the wells with the established biofilms.
-
Incubate for a further 24 hours.
-
-
Quantification of Biofilm:
-
After incubation, wash the wells again to remove planktonic cells.
-
The remaining biofilm can be quantified using methods such as crystal violet staining or a resazurin-based viability assay.[33] The MBIC is the lowest compound concentration that significantly reduces biofilm formation compared to the untreated control.
-
Mandatory Visualizations
Caption: Workflow for MIC, MBC, and MBIC assays.
Caption: Decision tree for troubleshooting inconsistent MICs.
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ispub.com [ispub.com]
- 5. Dimethyl Sulfoxide Protects Escherichia coli from Rapid Antimicrobial-Mediated Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial effect of dimethyl sulfoxide and N, N-Dimethylformamide on Mycobacterium abscessus: Implications for antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Minimum Bactericidal Concentration (MBC) Assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. microchemlab.com [microchemlab.com]
- 13. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 17. journals.asm.org [journals.asm.org]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. qlaboratories.com [qlaboratories.com]
- 20. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. protocols.io [protocols.io]
- 28. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 29. idexx.com [idexx.com]
- 30. dickwhitereferrals.com [dickwhitereferrals.com]
- 31. idexx.dk [idexx.dk]
- 32. 2.8. Determination of Minimal Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) Assay [bio-protocol.org]
- 33. Defining conditions for biofilm inhibition and eradication assays for Gram-positive clinical reference strains - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
Validation & Comparative
Comparing O/129 susceptibility with 16S rRNA sequencing for Vibrio identification
An authoritative guide comparing the efficacy and methodologies of O/129 susceptibility testing and 16S rRNA sequencing for the precise identification of Vibrio species.
Introduction
The accurate identification of Vibrio species, a genus containing significant human and marine pathogens, is critical for clinical diagnostics, food safety, and environmental monitoring. Traditionally, identification has relied on phenotypic methods, such as susceptibility to the vibriostatic agent O/129. However, the advent of molecular techniques has established 16S ribosomal RNA (rRNA) gene sequencing as a powerful genotypic alternative. This guide provides an objective comparison of these two methods, detailing their principles, performance metrics, and experimental protocols to assist researchers in selecting the most appropriate technique for their needs.
Performance Comparison: O/129 vs. 16S rRNA Sequencing
The choice between O/129 susceptibility and 16S rRNA sequencing often depends on a balance of required accuracy, available resources, and the specific research question. While O/129 testing is a cost-effective preliminary test, 16S rRNA sequencing offers higher resolution and is considered a gold standard for bacterial identification[1].
| Feature | O/129 Susceptibility Testing | 16S rRNA Gene Sequencing |
| Principle | Phenotypic test measuring bacterial growth inhibition by the vibriostatic agent 2,4-diamino-6,7-diisopropylpteridine (O/129)[2][3][4]. | Genotypic method involving the sequencing of the highly conserved 16S rRNA gene, which contains hypervariable regions specific to different bacterial species[5][6][7]. |
| Primary Application | Differentiating Vibrio species (generally susceptible) from other Gram-negative bacteria, particularly Aeromonas species (resistant)[2][8]. | Broad-range bacterial identification and classification, phylogenetic analysis, and microbiome characterization[5][9]. |
| Accuracy & Reliability | Variable. Susceptibility patterns can differ between Vibrio species, but the emergence of O/129-resistant strains of V. cholerae is a known limitation[2][10]. | High accuracy, often considered the gold standard[1]. Can confirm species with 95-99% sequence identity to database entries[11]. |
| Specificity | Differentiates genera well (e.g., Vibrio vs. Aeromonas). Species-level differentiation is limited, as sensitivities to 10 µg and 150 µg disks vary among species[2][3]. | High specificity, capable of identifying bacteria to the genus or species level[6]. However, it has poor discriminatory power for very closely related Vibrio species (e.g., V. harveyi clade) due to high sequence similarity (>99%)[1][12]. |
| Turnaround Time | 24-48 hours (including incubation time)[2][3]. | 1-3 days (depending on sequencing platform and workflow). |
| Cost | Low. Requires basic microbiology media and inexpensive disks. | High. Involves costs for DNA extraction kits, PCR reagents, sequencing, and data analysis. |
| Throughput | Low to moderate. Manual process, but multiple isolates can be tested simultaneously. | High. Next-generation sequencing (NGS) platforms allow for the multiplexing of dozens to hundreds of samples in a single run[13]. |
| Limitations | Resistance in some Vibrio strains can lead to misidentification[2][10]. Results can be influenced by media composition (salt content) and are best used with other biochemical tests[2][3]. | Intra-genomic heterogeneity (multiple, differing copies of the 16S rRNA gene) can complicate analysis[14]. Struggles to resolve closely related species within the Vibrio genus[1][15]. |
Experimental Workflow Visualization
The following diagram illustrates the distinct experimental workflows for O/129 susceptibility testing and 16S rRNA sequencing.
Caption: Comparative workflows for phenotypic (O/129) and genotypic (16S rRNA) Vibrio identification.
Detailed Experimental Protocols
Protocol 1: O/129 Susceptibility Testing
This protocol is adapted from standard disk diffusion methods used for differentiating Vibrio species.
Materials:
-
Pure, overnight culture of the test organism.
-
Mueller-Hinton Agar (MHA) plates.[2]
-
For halophilic vibrios, MHA supplemented with 4% NaCl may be required.[2]
-
Sterile swabs, inoculating loops, and forceps.
-
0.5 McFarland turbidity standard.
-
Tryptone Soy Broth (TSB) or sterile saline (0.85%).[2]
-
Incubator set to 35°C.[3]
-
Control Strains: Vibrio fluvialis (susceptible) and Aeromonas hydrophila (resistant).[2]
Procedure:
-
Inoculum Preparation: Aseptically pick several colonies from a fresh culture plate and suspend them in TSB or saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[2]
-
Plate Inoculation: Dip a sterile swab into the adjusted inoculum, removing excess liquid by pressing it against the inside of the tube. Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.[2][3]
-
Disk Application: Allow the plate to dry for 3-5 minutes. Using sterile forceps, aseptically place one 10 µg and one 150 µg O/129 disk onto the agar surface. Ensure the disks are well-separated to prevent the zones of inhibition from overlapping.[2][3][16]
-
Incubation: Incubate the plates aerobically at 35°C for 18 to 24 hours in a non-CO2 incubator.[2][3]
-
Result Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around each disk.
Protocol 2: 16S rRNA Gene Sequencing and Analysis
This protocol outlines the key steps for bacterial identification using 16S rRNA gene sequencing.
Materials:
-
Bacterial isolate or direct environmental/clinical sample.
-
DNA extraction kit (e.g., ZymoBIOMICS DNA Miniprep Kit, QIAGEN DNeasy PowerMax Soil Kit).[13]
-
Universal 16S rRNA gene primers (e.g., 27F and 1492R).
-
PCR reagents (Taq polymerase, dNTPs, buffer).
-
Thermocycler.
-
Gel electrophoresis equipment.
-
DNA purification kit.
-
Sequencing library preparation kit (platform-specific, e.g., Illumina, Oxford Nanopore).[13]
-
DNA sequencer.
-
Computer with bioinformatics software and internet access.
Procedure:
-
DNA Extraction: Extract total genomic DNA from the bacterial culture or sample using a suitable commercial kit, following the manufacturer's instructions.[5][13]
-
PCR Amplification: Amplify the ~1.5 kb 16S rRNA gene using universal primers. A typical PCR program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[5][13]
-
Amplicon Verification and Purification: Run a small amount of the PCR product on an agarose gel to confirm successful amplification (a single band of the expected size). Purify the remaining PCR product to remove primers and dNTPs using a PCR purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified PCR product according to the instructions for your chosen sequencing platform (e.g., Illumina MiSeq, Oxford Nanopore MinION).[13] This step involves attaching specific adapters to the DNA fragments. Sequence the prepared library.
-
Bioinformatic Analysis:
-
Data Quality Control: Trim low-quality bases and remove adapter sequences from the raw sequencing reads.
-
Database Comparison: Compare the processed 16S rRNA gene sequence against a comprehensive, curated database such as NCBI GenBank using the BLAST (Basic Local Alignment Search Tool) algorithm.[11]
-
Species Identification: An isolate is typically identified as a particular species if its 16S rRNA sequence shows ≥99% similarity to a type strain in the database. Phylogenetic trees can be constructed to determine evolutionary relationships.[1][11]
-
References
- 1. Rapid Identification of Vibrio Species of the Harveyi Clade Using MALDI-TOF MS Profiling With Main Spectral Profile Database Implemented With an In-House Database: Luvibase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. universe84a.com [universe84a.com]
- 3. dalynn.com [dalynn.com]
- 4. Sensitivity to O/129 [atlas.sund.ku.dk]
- 5. microbenotes.com [microbenotes.com]
- 6. 16S and ITS rRNA Sequencing | Identify bacteria & fungi with NGS [illumina.com]
- 7. How 16S rRNA Can Be Used For Identification of Bacteria | CosmosID [cosmosid.com]
- 8. d1vffmuvmgkypt.cloudfront.net [d1vffmuvmgkypt.cloudfront.net]
- 9. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]
- 10. Occurrence of resistance to vibriostatic compound 0/129 in Vibrio cholerae 01 isolated from clinical and environmental samples in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajbls.com [ajbls.com]
- 12. researchgate.net [researchgate.net]
- 13. nanoporetech.com [nanoporetech.com]
- 14. Genome Wide Analysis for Rapid Identification of Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of 16S-23S rRNA Intergenic Spacer Regions of Vibrio cholerae and Vibrio mimicus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. liofilchem.net [liofilchem.net]
Validation of O/129 as a reliable marker for differentiating Vibrio and Aeromonas
The differentiation of Vibrio and Aeromonas, two genera of Gram-negative bacteria that can cause significant disease in humans and aquatic animals, is a critical step in clinical diagnostics and research. Among the various biochemical tests employed for this purpose, the O/129 susceptibility test has long been a cornerstone. This guide provides an objective comparison of the performance of O/129 in differentiating these two genera, supported by experimental data and protocols.
The vibriostatic agent O/129, chemically known as 2,4-diamino-6,7-diisopropylpteridine phosphate, has been utilized since the 1950s to distinguish between Vibrio and other Gram-negative bacteria, particularly Aeromonas.[1][2] The principle of this test lies in the differential susceptibility of these bacteria to the compound. Generally, Vibrio species are susceptible to O/129, while Aeromonas species are resistant.[3][4][5]
Comparative Susceptibility
The differential response to O/129 is a key characteristic used in presumptive identification. The test is typically performed using disks impregnated with two different concentrations of O/129: 10 µg and 150 µg.[1][3]
| Organism | O/129 Susceptibility (10 µg) | O/129 Susceptibility (150 µg) | Key Characteristics |
| Vibrio species | Variable | Generally Susceptible | Most species show a distinct zone of inhibition around the 150 µg disk.[3] Some species, like V. cholerae, may have strains resistant to O/129.[3][6][7] |
| Aeromonas species | Resistant | Generally Resistant | Typically show no zone of inhibition around either the 10 µg or 150 µg disks.[3][8] However, some studies have reported sensitivity in certain Aeromonas strains to the 150 µg disk.[9] |
| Plesiomonas shigelloides | Variable | Susceptible | Similar to Vibrio, it is generally susceptible to the 150 µg disk.[3] |
Experimental Protocol: O/129 Disk Susceptibility Test
The following protocol is a standard method for determining the susceptibility of bacterial isolates to O/129.
Materials:
-
Pure, fresh culture of the test organism
-
Mueller-Hinton agar (MHA) plates (some Vibrio spp. may require MHA with 1% NaCl)[3]
-
O/129 disks (10 µg and 150 µg)
-
Sterile swabs
-
Sterile saline or broth
-
Incubator (35-37°C)
-
Control strains (Vibrio sp. as a positive control for susceptibility, Aeromonas sp. as a negative control)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.[10]
-
Inoculation: Using a sterile swab, streak the bacterial suspension evenly across the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.[1][10]
-
Disk Application: Aseptically place the 10 µg and 150 µg O/129 disks onto the inoculated agar surface. Ensure the disks are sufficiently separated to prevent the zones of inhibition from overlapping.[1]
-
Incubation: Incubate the plates aerobically at 35-37°C for 18-24 hours.[1]
-
Interpretation of Results: After incubation, observe the plates for zones of inhibition around the disks. Any measurable zone of inhibition is considered indicative of susceptibility.[1] Resistance is indicated by the complete absence of a zone of inhibition.[3]
Visualization of the Differentiation Workflow
The following diagram illustrates the logical workflow for differentiating Vibrio and Aeromonas using the O/129 susceptibility test in conjunction with other key biochemical tests.
References
- 1. dalynn.com [dalynn.com]
- 2. liofilchem.net [liofilchem.net]
- 3. universe84a.com [universe84a.com]
- 4. [Vibrio and aeromonad sensitivity to the vibriostatic O 129] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. [Resistance of Vibrio cholerae 0:1 to the 0/129 compound and multiresistance to antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Occurrence of resistance to vibriostatic compound 0/129 in Vibrio cholerae 01 isolated from clinical and environmental samples in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcpath.org [rcpath.org]
- 9. Characteristics of 0/129-sensitive motile Aeromonas strains isolated from freshwater on starch-ampicillin agar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gtfcc.org [gtfcc.org]
A Comparative Guide to Alternative Methods for Vibrio Species Identification
For decades, the O/129 disk diffusion assay has been a cornerstone in the presumptive identification of Vibrio species. However, the emergence of O/129-resistant strains and the demand for more rapid and accurate identification have spurred the development of a range of alternative methods. This guide provides a comprehensive comparison of key biochemical, molecular, and proteomic techniques for the identification of Vibrio species, tailored for researchers, scientists, and drug development professionals.
Performance Comparison of Vibrio Identification Methods
The following table summarizes the performance of various identification methods based on experimental data from comparative studies. It is important to note that performance can vary based on the specific Vibrio species being identified and the particular protocol and database used.
| Method Category | Specific Method | Target Species | Accuracy/Concordance | Sensitivity | Specificity | Turnaround Time |
| Biochemical | API 20E | V. parahaemolyticus | 84%[1][2] | 74%[1] | 95%[1][2] | 24-48 hours |
| V. cholerae | 50.0% - 96.7%[3] | - | - | 24-48 hours | ||
| Alsina's Scheme | V. parahaemolyticus | 84%[1][2] | 86%[1][2] | 84%[1][2] | 48-72 hours | |
| Molecular | Multiplex PCR (toxR, vvhA) | V. cholerae, V. parahaemolyticus, V. vulnificus | High | 100%[4] | 100%[4] | 4-8 hours |
| Multiplex PCR (tlh, tdh, trh) | V. parahaemolyticus | High | High (detects total and virulent strains)[5] | High[5] | 4-8 hours | |
| Real-time PCR (hlyA, tlh, vvhA) | V. cholerae, V. parahaemolyticus, V. vulnificus | High | 99.1% (V. cholerae)[4] | 99.3% (V. cholerae)[4] | 2-4 hours | |
| Proteomic | MALDI-TOF MS | V. cholerae | 100%[6][7] | 100%[6][7] | 100%[6][7] | < 1 hour |
| V. parahaemolyticus | 99.9%[6][7] | 99%[6][7] | 98%[6][7] | < 1 hour |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the workflows and underlying principles of the discussed identification methods.
Caption: Workflow for Vibrio identification using the API 20E system.
Caption: Workflow for multiplex PCR-based identification of Vibrio species.
Caption: Workflow for MALDI-TOF MS-based identification of Vibrio species.
Experimental Protocols
Biochemical Identification: API 20E System
The API 20E system is a miniaturized panel of 21 biochemical tests for the identification of Enterobacteriaceae and other non-fastidious Gram-negative rods, including Vibrio species.
Materials:
-
Pure, 18-24 hour culture of the isolate on a non-selective agar (e.g., Tryptic Soy Agar).
-
API 20E test strip.
-
API 20E incubation box.
-
Sterile 0.85% or 2% NaCl solution.
-
Sterile mineral oil.
-
Pipettes.
-
Reagents: TDA, JAMES, VP 1 & 2, NIT 1 & 2, and oxidase reagent.
Procedure:
-
Inoculum Preparation: Aseptically pick a single, well-isolated colony and emulsify it in 5 mL of sterile 0.85% NaCl solution to achieve a turbidity equivalent to a 0.5 McFarland standard. For halophilic Vibrio species, a 2% NaCl solution is recommended to ensure optimal enzymatic reactions.[8]
-
Strip Inoculation:
-
Create a humidity chamber by adding approximately 5 mL of distilled water to the honeycombed wells of the incubation tray.
-
Place the API 20E strip in the tray.
-
Using a sterile pipette, inoculate the bacterial suspension into the 20 microtubes.
-
For the CIT, VP, and GEL tests, fill both the tube and the cupule.
-
For the other tests, fill only the tube.
-
For the ADH, LDC, ODC, H2S, and URE tests, create anaerobic conditions by overlaying the suspension with sterile mineral oil.
-
-
Incubation: Close the incubation box and incubate at 35-37°C for 18-24 hours.
-
Reading the Results:
-
After incubation, read the reactions that are spontaneous.
-
Add the appropriate reagents to the other test wells:
-
TDA: 1 drop of TDA reagent.
-
IND: 1 drop of JAMES reagent.
-
VP: 1 drop each of VP 1 and VP 2 reagents.
-
NO2: 1 drop each of NIT 1 and NIT 2 reagents.
-
-
Record the positive or negative result for each test based on the color changes as described in the manufacturer's instructions.
-
-
Oxidase Test: Perform an oxidase test on a separate colony from the culture plate and record the result.
-
Identification: A 7-digit numerical profile is generated from the 21 test results. This profile is used to determine the species identification using the apiweb™ online database.
Molecular Identification: Multiplex PCR for Pathogenic Vibrio Species
This protocol describes a multiplex PCR assay for the simultaneous detection of Vibrio cholerae, Vibrio parahaemolyticus, and Vibrio vulnificus by targeting species-specific genes.
Target Genes:
-
V. cholerae : toxR (regulatory gene) or hlyA (hemolysin)
-
V. parahaemolyticus : tlh (thermolabile hemolysin) or toxR
-
V. vulnificus : vvhA (hemolysin)
Materials:
-
Pure culture of the isolate.
-
DNA extraction kit.
-
PCR tubes.
-
Micropipettes and sterile tips.
-
Thermocycler.
-
Agarose, electrophoresis buffer (e.g., TBE), and DNA stain (e.g., ethidium bromide).
-
Gel electrophoresis apparatus and power supply.
-
UV transilluminator.
-
PCR master mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer).
-
Species-specific forward and reverse primers for each target gene.
-
DNA ladder.
Procedure:
-
DNA Extraction: Extract genomic DNA from a pure bacterial culture using a commercial kit or a standard boiling lysis method. Quantify the extracted DNA and adjust the concentration.
-
PCR Reaction Setup:
-
In a sterile PCR tube, prepare the reaction mixture (final volume of 25-50 µL). A typical mixture includes:
-
PCR Master Mix (2X)
-
Forward and reverse primers for each of the three target genes (concentration to be optimized, typically 0.1-1.0 µM each).
-
Template DNA (1-5 ng).
-
Nuclease-free water to the final volume.
-
-
Include positive controls (known DNA from the three target species) and a negative control (nuclease-free water instead of template DNA).
-
-
Thermocycling: Place the PCR tubes in a thermocycler and run the following program (conditions may need optimization based on primer sets and thermocycler):
-
Initial Denaturation: 95°C for 5-15 minutes.
-
30-35 Cycles of:
-
Denaturation: 94°C for 30-60 seconds.
-
Annealing: 55-65°C for 30-60 seconds (temperature depends on the primers' melting temperatures).
-
Extension: 72°C for 60-90 seconds (time depends on the expected amplicon sizes).
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Prepare a 1.5-2.0% agarose gel in electrophoresis buffer containing a DNA stain.
-
Load the PCR products and a DNA ladder into the wells of the gel.
-
Run the electrophoresis at 80-100 V until the dye front has migrated sufficiently.
-
-
Visualization and Interpretation:
-
Visualize the gel under a UV transilluminator.
-
Identify the species based on the presence of DNA bands of the expected sizes corresponding to the target genes. For example, a reaction might be designed to produce a ~300 bp band for V. cholerae, a ~450 bp band for V. parahaemolyticus, and a ~700 bp band for V. vulnificus.
-
Proteomic Identification: MALDI-TOF Mass Spectrometry
MALDI-TOF MS identifies microorganisms based on their unique protein profiles, primarily ribosomal proteins.
Materials:
-
Pure, 18-24 hour culture of the isolate.
-
MALDI target plate.
-
MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [HCCA] in a solution of acetonitrile, water, and trifluoroacetic acid).
-
Formic acid (70%).
-
Micropipettes and sterile tips.
-
MALDI-TOF mass spectrometer.
Procedure:
-
Sample Preparation (Direct Transfer Method):
-
Using a sterile toothpick or pipette tip, pick a small amount of a single colony.
-
Smear the colony material as a thin film onto a spot on the MALDI target plate.
-
Overlay the spot with 1 µL of matrix solution and let it air dry completely at room temperature. This will result in the co-crystallization of the sample and matrix.
-
-
Sample Preparation (Formic Acid Extraction - for improved results with some Gram-positive and mucoid strains):
-
Smear the colony onto the target plate as described above.
-
Add 1 µL of 70% formic acid to the spot and let it dry.
-
Overlay with 1 µL of matrix solution and let it air dry.
-
-
MALDI-TOF MS Analysis:
-
Load the target plate into the mass spectrometer.
-
The instrument's software will automatically control the laser firing, data acquisition, and spectrum generation. The laser desorbs and ionizes the proteins, which then travel through the time-of-flight tube to the detector.
-
-
Data Analysis and Identification:
-
The generated mass spectrum is a unique "fingerprint" of the organism's ribosomal proteins.
-
The software compares this spectrum to a reference library of spectra from known microorganisms.
-
An identification is generated with a log(score) value. Typically, a score ≥ 2.0 indicates a reliable species-level identification, while a score between 1.7 and 1.99 suggests a probable genus-level identification.
-
Conclusion
The identification of Vibrio species has evolved significantly beyond the traditional O/129 sensitivity test. While biochemical methods like the API 20E system are still in use, they often require confirmation due to variable accuracy and longer turnaround times. Molecular methods, particularly multiplex and real-time PCR, offer high sensitivity, specificity, and a considerable reduction in identification time. For laboratories with the necessary infrastructure, MALDI-TOF MS stands out as the most rapid and highly accurate method for routine identification of cultured Vibrio isolates. The choice of method will ultimately depend on the specific needs of the laboratory, considering factors such as required turnaround time, desired accuracy, available equipment, and cost. For definitive and unambiguous identification, especially in clinical or outbreak settings, molecular or proteomic methods are highly recommended.
References
- 1. Comparison of different biochemical and molecular methods for the identification of Vibrio parahaemolyticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Accuracy of Six Commercially Available Systems for Identification of Members of the Family Vibrionaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vibrio parahaemolyticus: a review on the pathogenesis, prevalence, and advance molecular identification techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of MALDI-TOF for identification of Vibrio cholerae and Vibrio parahaemolyticus from growth on agar media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of MALDI-TOF for identification of Vibrio cholerae and Vibrio parahaemolyticus from growth on agar media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. extension.umd.edu [extension.umd.edu]
A Comparative Analysis of Antibacterial Agent 129 and Other Quinolone Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel antibacterial agent 129, an oxetanyl-quinoline derivative, with established quinolone antibiotics. The following sections present a comprehensive overview of their antibacterial activity, mechanism of action, and the experimental protocols used for their evaluation, supported by quantitative data and visual diagrams to facilitate understanding and further research.
Introduction to Quinolone Antibiotics
Quinolone antibiotics are a class of synthetic broad-spectrum antimicrobial agents.[1] Their core structure is based on the 4-quinolone bicyclic ring.[1] The first member of this class was nalidixic acid, introduced in the 1960s.[1] Subsequent modifications to the quinolone scaffold, particularly the addition of a fluorine atom at position C-6, led to the development of the more potent fluoroquinolones.[1]
Quinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[3] By trapping these enzymes on the bacterial DNA as a drug-enzyme-DNA complex, quinolones induce lethal double-strand breaks in the chromosome, ultimately leading to bacterial cell death.[2]
Overview of this compound
This compound is a novel derivative of the quinolone class, characterized by the presence of an oxetanyl moiety. The oxetane ring, a four-membered cyclic ether, is a structural motif of increasing interest in medicinal chemistry due to its ability to influence physicochemical properties such as polarity, metabolic stability, and aqueous solubility.[4][5] In some contexts, 3,3-disubstituted oxetanes are utilized as biomimics for gem-dimethyl groups.[4] While the precise influence of the oxetane group on the antibacterial activity of quinolones is an area of ongoing investigation, its incorporation represents a novel approach to modifying the quinolone scaffold.
Comparative Antibacterial Activity
The in vitro antibacterial activity of this compound and other quinolones is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values of this compound against various microorganisms in comparison to commonly used quinolones: ciprofloxacin, levofloxacin, and moxifloxacin.
Data Conversion Note: For a standardized comparison, all MIC values have been converted to micromolar (µM). The molecular weights used for this conversion are: Ciprofloxacin (331.34 g/mol )[6][7], Levofloxacin (361.37 g/mol )[8][9], and Moxifloxacin (401.43 g/mol )[10].
Table 1: In Vitro Activity against Proteus mirabilis
| Antibiotic | MIC (µM) | Reference(s) |
| This compound | 31.25 | MedchemExpress |
| Ciprofloxacin | 0.06 - 96.7 | The Ciprofloxacin Impact on Biofilm Formation by Proteus Mirabilis and P. Vulgaris Strains |
| Levofloxacin | 0.14 - >88.5 | Antibiotic Sensitivity of Proteus mirabilis Urinary Tract Infection in Patients with Urinary Calculi |
| Moxifloxacin | Not widely reported | - |
Table 2: In Vitro Activity against Bacillus subtilis
| Antibiotic | MIC (µM) | Reference(s) |
| This compound | 31.5 | MedchemExpress |
| Ciprofloxacin | 0.38 | Further Characterization of Bacillus subtilis Antibiotic Biosensors and Their Use for Antibacterial Mode-of-Action Studies |
| Levofloxacin | Not widely reported | - |
| Moxifloxacin | Not widely reported | - |
Table 3: In Vitro Activity against Mycobacterium tuberculosis H37Rv
| Antibiotic | MIC (µM) | Reference(s) |
| This compound | 57.73 | MedchemExpress |
| Ciprofloxacin | 0.75 - 3.02 | In vitro effects of ciprofloxacin, levofloxacin and moxifloxacin on Mycobacterium tuberculosis isolates |
| Levofloxacin | 1.38 - 2.77 | In vitro effects of ciprofloxacin, levofloxacin and moxifloxacin on Mycobacterium tuberculosis isolates |
| Moxifloxacin | 0.12 - 1.25 | In vitro effects of ciprofloxacin, levofloxacin and moxifloxacin on Mycobacterium tuberculosis isolates |
Mechanism of Action: A Visual Representation
The established mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV. The following diagram illustrates this pathway.
Caption: General mechanism of action of quinolone antibiotics.
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay
The MIC values presented in this guide are typically determined using a standardized broth microdilution or agar dilution method. The following is a generalized protocol for the broth microdilution method.
Objective: To determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test antibacterial agents (e.g., this compound, ciprofloxacin)
-
Bacterial strains (e.g., P. mirabilis, B. subtilis, M. tuberculosis H37Rv)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria, Middlebrook 7H9 broth for mycobacteria)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Incubator
-
Microplate reader (optional, for quantitative measurement of turbidity)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of each antibacterial agent in a suitable solvent.
-
Perform serial two-fold dilutions of each antibiotic in the appropriate broth medium directly in the wells of a 96-well plate. This will create a range of concentrations to be tested.
-
-
Inoculum Preparation:
-
Culture the test bacterium on an appropriate agar medium.
-
Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to a specific bacterial density (e.g., approximately 1.5 x 10^8 CFU/mL for E. coli).
-
Dilute the standardized inoculum in the broth medium to the final desired concentration for the assay (typically around 5 x 10^5 CFU/mL).
-
-
Inoculation:
-
Add a standardized volume of the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only, no inoculum).
-
-
Incubation:
-
Incubate the microtiter plates at the appropriate temperature and for the required duration for the specific bacterium (e.g., 18-24 hours at 37°C for many common bacteria; several days to weeks for M. tuberculosis).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Alternatively, a microplate reader can be used to measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to quantify bacterial growth.
-
The following diagram illustrates a typical workflow for an MIC assay.
Caption: Experimental workflow for MIC determination.
Conclusion
This compound demonstrates in vitro activity against a range of bacteria, including Gram-negative, Gram-positive, and mycobacterial species. A direct comparison of its MIC values with established quinolones like ciprofloxacin, levofloxacin, and moxifloxacin suggests that its potency may vary depending on the target organism. Further comprehensive studies employing a standardized panel of bacterial strains and a consistent methodology are warranted for a more definitive comparative assessment. The unique oxetanyl-quinoline structure of this compound presents an interesting avenue for the development of novel antimicrobial agents, and future research should focus on elucidating the specific contribution of the oxetane moiety to its mechanism of action and antibacterial spectrum.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 8. Levofloxacin | 100986-85-4 [chemicalbook.com]
- 9. Levofloxacin - Wikipedia [en.wikipedia.org]
- 10. Moxifloxacin | 151096-09-2 [chemicalbook.com]
Structure-activity relationship studies of new quinone derivatives as antibacterial agents
The escalating threat of antibiotic resistance has spurred the search for new chemical entities with potent antimicrobial activity. Among these, quinone derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of antibacterial efficacy. This guide provides a comparative analysis of the structure-activity relationships (SAR) of recently developed quinone derivatives, supported by experimental data, detailed protocols, and visualizations of their mechanisms of action and experimental evaluation.
The core structure of quinones, characterized by a cyclic conjugated diketone, is a key pharmacophore that contributes to their biological activity. Researchers have extensively modified this basic scaffold, leading to the development of diverse derivatives with enhanced potency and selectivity against various bacterial pathogens, including multidrug-resistant strains.[1][2][3] This guide will delve into the nuances of these structural modifications and their impact on antibacterial performance.
Comparative Antibacterial Activity of Novel Quinone Derivatives
The antibacterial efficacy of new quinone derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. The following table summarizes the MIC values of representative novel quinone derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
| Compound Class | Derivative | Target Bacterium | MIC (µg/mL) | Reference |
| Pyrimidoisoquinolinquinones | Compound 28 | Methicillin-resistant Staphylococcus aureus (MRSA) | < 0.5 | [1][4] |
| Compound 11 | Klebsiella pneumoniae | 64 | [1][3] | |
| Compound 41 | Klebsiella pneumoniae | 64 | [5] | |
| Naphthoquinones | NQ008 | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.2 | [6][7] |
| NQ008 | Escherichia coli | 3.13-6.25 | [7] | |
| Juglone (1a) | Staphylococcus aureus | ≤ 0.125 (µmol/L) | [8] | |
| Phenylamino-phenylthio derivative (5a) | Staphylococcus aureus | 15.6 | [9] | |
| Phenylamino-phenylthio derivative (5f) | Staphylococcus aureus | 15.6 | [9] | |
| Phenylamino-phenylthio derivative (5x) | Staphylococcus aureus | 15.6 | [9] | |
| Anthraquinones | Rhein | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 | [10] |
| Emodin | Methicillin-resistant Staphylococcus aureus (MRSA) | - | [11] | |
| Anthraquinone-2-carboxylic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | - | [12][13] |
Deciphering the Structure-Activity Relationship (SAR)
The antibacterial potency of quinone derivatives is intricately linked to their chemical structure. Key SAR observations include:
-
Lipophilicity: Increased lipophilicity of the molecule often favors antibacterial activity, particularly for compounds with a bridging sulfur atom bearing a para-substituted benzene ring.[1][5]
-
Substituents on the Quinone Core: The nature and position of substituents on the quinone ring significantly influence activity. For instance, in pyrimidoisoquinolinquinones, a methyl group at the C-6 position can generate active compounds.[5] The presence of electron-withdrawing groups, such as chlorine or bromine, on an attached benzene ring can enhance activity, while electron-donating groups may decrease it.[5]
-
Polarity of Substituents: For anthraquinones, a stronger polarity of the substituents is associated with more potent antibacterial effects.[2][14][15]
-
Hydroxyl and Carboxyl Groups: In anthraquinones, the position of hydroxyl and carboxyl groups can significantly affect their antibiofilm activity against MRSA.[12][13] A hydroxyl group at the C-2 position appears to be more critical for inhibitory activity than one at the C-1 position.[12][13]
Experimental Protocols
The determination of the antibacterial activity of these quinone derivatives relies on standardized and reproducible experimental protocols.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is a fundamental measure of a compound's antibacterial potency. The broth microdilution method is a commonly employed technique.
1. Preparation of Bacterial Inoculum:
- Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours.
- A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
- The bacterial suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Compound Dilutions:
- The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
- A series of two-fold serial dilutions of the stock solution are prepared in CAMHB in a 96-well microtiter plate.
3. Incubation and Observation:
- The prepared bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions.
- Positive (broth with bacteria) and negative (broth only) controls are included.
- The plate is incubated at 37°C for 16-20 hours.
- The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing the Scientific Process
Diagrams are essential tools for representing complex biological pathways and experimental procedures.
Caption: Workflow for MIC determination.
The antibacterial action of many quinone derivatives is attributed to their ability to induce oxidative stress within bacterial cells.
Caption: Quinone-induced oxidative stress.
Mechanism of Action: A Multi-pronged Attack
The antibacterial mechanisms of quinone derivatives are multifaceted and can vary between different structural classes.[16] A common mode of action involves the generation of reactive oxygen species (ROS) through redox cycling.[8][9][16] This surge in ROS can lead to widespread cellular damage, including:
-
DNA Damage: ROS can directly damage bacterial DNA, leading to mutations and cell death.[8][16]
-
Protein and Enzyme Inhibition: Oxidative stress can also lead to the damage and inactivation of essential proteins and enzymes, disrupting critical cellular processes.[14][15]
-
Inhibition of Nucleic Acid and Protein Synthesis: Some quinones have been shown to interfere with the synthesis of DNA and proteins, further impeding bacterial growth.[14][15]
-
Disruption of the Cell Wall and Biofilm Formation: Certain anthraquinones have been found to destroy the bacterial cell wall and inhibit the formation of biofilms, which are protective communities of bacteria.[14][15]
References
- 1. mdpi.com [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Design, Synthesis, and Structure-Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibiotics | Free Full-Text | Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents [mdpi.com]
- 6. Structure-Activity Relationship Studies of Antimicrobial Naphthoquinones Derived from Constituents of Tabebuia avellanedae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of the Antibacterial Activity of Quinone-Based Compounds Originating from the Alnumycin Biosynthetic Gene Cluster of a Streptomyces Isolate [mdpi.com]
- 12. Frontiers | Anthraquinones as Potential Antibiofilm Agents Against Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 13. Anthraquinones as Potential Antibiofilm Agents Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The mechanism of action of quinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-resistance studies of O/129 resistant Vibrio cholerae with other antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to the vibriostatic agent O/129 (2,4-diamino-6,7-diisopropylpteridine) in Vibrio cholerae, the causative agent of cholera, presents a significant challenge not only for diagnostics but also for clinical management due to its strong association with multidrug resistance. This guide provides a comparative analysis of antibiotic cross-resistance in O/129-resistant V. cholerae, supported by experimental data and methodologies, to inform research and development efforts in combating this evolving pathogen.
Quantitative Analysis of Antibiotic Cross-Resistance
Studies have consistently demonstrated that V. cholerae strains exhibiting resistance to O/129 often show reduced susceptibility to a range of other antibiotics. This cross-resistance is frequently linked to the acquisition of mobile genetic elements that harbor multiple resistance genes. Below is a summary of the observed cross-resistance patterns, with expected changes in Minimum Inhibitory Concentrations (MICs) for O/129-resistant strains compared to their susceptible counterparts.
| Antibiotic Class | Antibiotic | O/129-Susceptible V. cholerae (Expected MIC Range) | O/129-Resistant V. cholerae (Expected MIC Range) | Fold Increase in MIC (Approx.) | Associated Resistance Genes |
| Antifolates | Trimethoprim | 0.05 - 2 µg/mL | >32 µg/mL | >16 | dfrA1, dfr18 |
| Sulfamethoxazole | 8 - 64 µg/mL | >1024 µg/mL | >16 | sulII | |
| Penicillins | Ampicillin | 2 - 8 µg/mL | >256 µg/mL | >32 | Beta-lactamases |
| Tetracyclines | Tetracycline | 0.25 - 2 µg/mL | 16 - >256 µg/mL | >8-128 | tet(C) |
| Phenicols | Chloramphenicol | 2 - 8 µg/mL | 32 - >256 µg/mL | >4-32 | floR, catI |
| Aminoglycosides | Streptomycin | 4 - 16 µg/mL | >1024 µg/mL | >64 | strA, strB |
| Gentamicin | 0.5 - 2 µg/mL | Variable, can remain susceptible or show low-level resistance | Variable | Plasmid-mediated | |
| Fluoroquinolones | Ciprofloxacin | 0.008 - 0.06 µg/mL | Generally susceptible, but resistance is emerging | Variable | Chromosomal mutations |
| Nitrofurans | Furazolidone | 0.25 - 1 µg/mL | Often remains susceptible | No significant change | - |
Note: The expected MIC ranges are synthesized from multiple sources and can vary depending on the specific strain, the mobile genetic element involved, and the geographical origin.[1][2][3]
Experimental Protocols
Antimicrobial Susceptibility Testing
A standardized protocol for determining the antimicrobial susceptibility of V. cholerae isolates, including to O/129, is crucial for accurate cross-resistance studies.
a. O/129 Susceptibility Testing (Disk Diffusion Method)
This method is widely used for the presumptive identification of Vibrio species.
-
Materials: Mueller-Hinton agar (MHA) plates, sterile swabs, O/129 disks (10 µg and 150 µg), pure culture of V. cholerae grown overnight in Tryptic Soy Broth (TSB).
-
Procedure:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, inoculate the entire surface of an MHA plate to obtain confluent growth.
-
Aseptically place the 10 µg and 150 µg O/129 disks on the agar surface, ensuring they are sufficiently separated.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Measure the diameter of the zones of inhibition.
-
-
Interpretation:
-
Susceptible: A zone of inhibition around the disk.
-
Resistant: No zone of inhibition.
-
b. Minimum Inhibitory Concentration (MIC) Determination (Agar Dilution Method)
This method provides quantitative data on the level of resistance.[1][4]
-
Materials: Mueller-Hinton agar, stock solutions of antibiotics, petri dishes, multipoint inoculator, bacterial cultures adjusted to 0.5 McFarland standard.
-
Procedure:
-
Prepare a series of MHA plates containing twofold serial dilutions of the antibiotics to be tested.
-
Inoculate the plates with the standardized bacterial suspensions using a multipoint inoculator.
-
Include a growth control plate without any antibiotic.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Proposed Protocol for In Vitro Induction of O/129 Resistance
This protocol is adapted from adaptive laboratory evolution studies to select for O/129 resistance.[5]
-
Materials: O/129-susceptible V. cholerae strain, Tryptic Soy Broth (TSB), O/129 stock solution, 96-well microtiter plates, incubator.
-
Procedure:
-
Determine the baseline MIC of O/129 for the susceptible strain.
-
In a 96-well plate, expose the bacterial culture to sub-inhibitory concentrations of O/129 (e.g., 0.5x MIC).
-
Incubate at 37°C with shaking until growth is observed.
-
Serially passage the culture daily into fresh TSB containing gradually increasing concentrations of O/129.
-
At regular intervals, plate the culture on MHA to isolate single colonies.
-
Confirm O/129 resistance of the isolates using the disk diffusion method and by determining the new MIC.
-
Perform antimicrobial susceptibility testing for other antibiotics to assess the development of cross-resistance.
-
Mechanisms of Cross-Resistance
The primary mechanism for the observed cross-resistance between O/129 and other antibiotics in V. cholerae is the co-localization of resistance genes on mobile genetic elements. The most prominent of these is the SXT integrative and conjugative element (ICE) .[6] Resistance to O/129 is often conferred by a trimethoprim-resistant dihydrofolate reductase enzyme, encoded by dfrA1 or dfr18 genes, which are frequently carried on the SXT element alongside other resistance genes.
References
- 1. [Resistance of Vibrio cholerae 0:1 to the 0/129 compound and multiresistance to antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of resistance to vibriostatic compound 0/129 in Vibrio cholerae 01 isolated from clinical and environmental samples in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antimicrobial Susceptibility of Environmental Non-O1/Non-O139 Vibrio cholerae Isolates [frontiersin.org]
- 4. Increasing Antimicrobial Resistance of Vibrio cholerae OI Biotype EI Tor Strains Isolated in a Tertiary-care Centre in India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adaptive laboratory evolution of Vibrio cholerae to doxycycline associated with spontaneous mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular tools in understanding the evolution of Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antibacterial Agent 129: A Potent Inhibitor of Bacterial DNA Gyrase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of the novel antibacterial agent, Pyrrolamide 22e (designated here as Antibacterial agent 129), on bacterial DNA gyrase. Its performance is evaluated against two well-established DNA gyrase inhibitors, Ciprofloxacin and Novobiocin. This document presents supporting experimental data, detailed methodologies for key assays, and visual representations of the mechanism of action and experimental workflows.
Performance Comparison
The efficacy of this compound was assessed through its inhibitory concentration (IC50) against Staphylococcus aureus DNA gyrase and its minimum inhibitory concentration (MIC) against S. aureus. The results are compared with those of Ciprofloxacin and Novobiocin.
DNA Gyrase Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. The IC50 values for the inhibition of S. aureus DNA gyrase supercoiling activity are presented in Table 1.
Table 1: Inhibition of S. aureus DNA Gyrase Supercoiling Activity
| Compound | Target Enzyme | IC50 (µM) |
| This compound (Pyrrolamide 22e) | S. aureus DNA Gyrase | ~0.112 [1] |
| Ciprofloxacin | S. aureus DNA Gyrase | Not specified in provided results |
| Novobiocin | S. aureus DNA Gyrase | Not specified in provided results |
Note: Direct comparative IC50 values for Ciprofloxacin and Novobiocin against S. aureus DNA gyrase were not available in the immediate search results. However, their mechanism of action is well-established.
Antibacterial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2] Lower MIC values indicate greater antibacterial efficacy. The MIC values against Staphylococcus aureus are summarized in Table 2.
Table 2: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound (Pyrrolamide 22e) | S. aureus ATCC 29213 | 0.25 [3][4] |
| Ciprofloxacin | S. aureus (Methicillin-Resistant) | 0.25 - 0.5[5][6] |
| Novobiocin | S. aureus (Methicillin-Resistant) | 0.25[7][8] |
Mechanism of Action of DNA Gyrase Inhibitors
Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription.[9] Inhibition of this enzyme leads to the disruption of these critical cellular processes and ultimately results in bacterial cell death. This compound, Ciprofloxacin, and Novobiocin target different subunits of the DNA gyrase enzyme.
Caption: Mechanism of DNA gyrase inhibition.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Reaction Mixture Preparation: A master mix is prepared containing the assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA, and the DNA gyrase enzyme.
-
Inhibitor Addition: Serial dilutions of the test compounds (this compound, Ciprofloxacin, Novobiocin) are added to individual reaction tubes. A control reaction with no inhibitor is also prepared.
-
Incubation: The reaction mixtures are incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.[10]
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye.
-
Agarose Gel Electrophoresis: The reaction products are separated by electrophoresis on a 1% agarose gel.[10] Supercoiled and relaxed DNA forms migrate at different rates, allowing for visualization.
-
Visualization and Quantification: The gel is stained with an intercalating agent (e.g., ethidium bromide) and visualized under UV light. The intensity of the supercoiled DNA band is quantified to determine the percentage of inhibition at each compound concentration. The IC50 value is then calculated from the dose-response curve.
Caption: DNA gyrase supercoiling assay workflow.
Broth Microdilution MIC Assay
This assay determines the minimum inhibitory concentration of an antimicrobial agent against a specific bacterium.
-
Preparation of Antimicrobial Agent Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[11][12]
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) of S. aureus is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[13]
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the bacterial suspension. A positive control well (bacteria and broth, no antimicrobial) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[13]
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.[2]
Caption: Broth microdilution MIC assay workflow.
Conclusion
This compound (Pyrrolamide 22e) demonstrates potent inhibitory activity against S. aureus DNA gyrase and exhibits strong antibacterial efficacy against S. aureus, with a MIC value comparable to the established antibiotics Ciprofloxacin and Novobiocin. These findings highlight the potential of the pyrrolamide class of compounds as a promising new generation of antibacterial agents targeting DNA gyrase. Further investigation into the broader spectrum of activity and in vivo efficacy is warranted.
References
- 1. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 2. goldbio.com [goldbio.com]
- 3. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. New N -phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04802D [pubs.rsc.org]
- 5. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Activity of novobiocin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. profoldin.com [profoldin.com]
- 11. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Safety Operating Guide
Proper Disposal Procedures for Antibacterial Agent 129: A General Framework
Disclaimer: "Antibacterial Agent 129" is a hypothetical substance. The following disposal procedures are based on established best practices for handling chemical and biological waste in a laboratory setting. Researchers must always consult their institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical they are working with.
The proper disposal of antibacterial agents is crucial to prevent environmental contamination and the development of antibiotic-resistant microorganisms.[1][2] This guide provides a general framework for the safe disposal of a hypothetical "this compound," assuming it is a chemical compound used in a research laboratory setting.
Waste Characterization and Segregation
Before disposal, it is essential to characterize the waste stream containing this compound. The primary waste streams in a laboratory setting are liquid and solid waste.
-
Liquid Waste: This may include spent culture media, stock solutions, and contaminated buffers.
-
Solid Waste: This can encompass contaminated labware (e.g., petri dishes, pipette tips, flasks), personal protective equipment (PPE), and paper towels.[3]
Proper segregation of waste is the first critical step.[4] Waste contaminated with this compound should be collected in designated, clearly labeled, leak-proof containers.[4] It is imperative not to mix incompatible chemicals in the same waste container.[5]
Decontamination and Disposal Methods
The choice of decontamination and disposal method depends on the nature of the waste and the properties of the antibacterial agent. The two primary methods for laboratory-scale waste are autoclaving and chemical inactivation.
Quantitative Parameters for Common Disposal Methods
| Parameter | Autoclaving (Steam Sterilization) | Chemical Inactivation (Bleach) |
| Temperature | 121°C (250°F) | Ambient |
| Pressure | ~15 psi | Not Applicable |
| Contact Time | 30-60 minutes | ≥ 30 minutes |
| Concentration | Not Applicable | 10% final concentration (1 part bleach to 9 parts liquid waste) |
Detailed Experimental Protocols
1. Autoclaving (for Biohazardous Waste)
Autoclaving is a dependable method for sterilizing laboratory equipment and decontaminating biohazardous waste.[6] It uses high-pressure saturated steam to kill microorganisms.[6] However, not all antibiotics are destroyed by autoclaving.[2] Therefore, this method is primarily for the biohazardous component of the waste, and subsequent disposal of the autoclaved liquid may still need to be as chemical waste.[2]
Protocol:
-
Collect solid waste (e.g., contaminated plates, flasks, gloves) in a clear autoclave bag. Do not use red or orange biohazard bags for waste that will be disposed of as regular trash after autoclaving, as this can cause confusion and unnecessary costs.[3]
-
Ensure the bag is loosely packed and not more than three-quarters full to allow for steam penetration.[3] Do not seal the bag tightly.[3]
-
Place the bag in a secondary, leak-proof, and autoclavable container.[7]
-
For liquid waste, loosen the caps of containers to prevent pressure buildup.
-
Place autoclave indicator tape on the outside of the bag or container.[3][8]
-
Select the appropriate autoclave cycle (e.g., liquid or dry). A typical cycle for biohazardous waste is 121°C at 15 psi for at least 30-60 minutes.[6][7][8] The duration may need to be longer for larger loads to ensure complete penetration of steam.[3]
-
After the cycle is complete and the pressure has returned to zero, carefully open the autoclave door, standing to the side to avoid steam.[9]
-
Allow the contents to cool before handling.
-
Once cooled and sterilized, the waste may be disposed of according to institutional guidelines, which may include placing it in a designated municipal waste stream.[7][10]
2. Chemical Inactivation (for Liquid Waste)
Chemical inactivation is a common method for decontaminating liquid waste, such as spent culture media containing the antibacterial agent.[11] Bleach (sodium hypochlorite) is a widely approved disinfectant for liquid biohazardous waste.[6]
Protocol:
-
Work in a well-ventilated area, preferably a chemical fume hood, and wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
For liquid waste containing this compound, add a concentrated bleach solution to achieve a final concentration of 10% (e.g., 1 part household bleach to 9 parts liquid waste).[6]
-
Allow a contact time of at least 30 minutes to ensure complete inactivation of any biological agents.[6]
-
After inactivation, the solution may be disposed of down the drain with copious amounts of water, provided this is in accordance with local and institutional regulations. It's crucial to verify that the chemically inactivated agent is not considered hazardous waste.
-
For stock solutions of this compound, which are typically at much higher concentrations, these should be treated as hazardous chemical waste.[2] They should be collected in a designated, properly labeled, and sealed container for disposal by the institution's environmental health and safety office.[2][12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing a hypothetical this compound.
Caption: Decision workflow for the disposal of this compound.
Regulatory Compliance
All laboratory waste disposal must comply with local, state, and federal regulations.[1][13] This includes regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and guidelines from the Occupational Safety and Health Administration (OSHA).[13][14][15] Researchers should consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance.[2]
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. hsrm.umn.edu [hsrm.umn.edu]
- 4. mainelabpack.com [mainelabpack.com]
- 5. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 6. Biosafety: Decontamination Methods for Laboratory Use [blink.ucsd.edu]
- 7. Autoclaving Biological Waste | Biological Waste Treatment | Hazardous Waste | Environmental Protection | Environmental Health & Safety | TTU [depts.ttu.edu]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. Autoclaves & Autoclave Waste Disposal – Environmental Safety and Health – UMBC [safety.umbc.edu]
- 10. facilities.med.ubc.ca [facilities.med.ubc.ca]
- 11. uab.cat [uab.cat]
- 12. Laboratory waste | Staff Portal [staff.ki.se]
- 13. easyrxcycle.com [easyrxcycle.com]
- 14. medprodisposal.com [medprodisposal.com]
- 15. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
